5-Bromo-1-ethylpyridin-2(1H)-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-ethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-9-5-6(8)3-4-7(9)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMWHOQCWLORMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480619 | |
| Record name | 5-Bromo-1-ethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63785-87-5 | |
| Record name | 5-Bromo-1-ethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-Bromo-1-ethylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, a proposed synthetic route, and potential applications of 5-Bromo-1-ethylpyridin-2(1H)-one. Due to the limited availability of specific experimental data for this compound in public literature, this guide also includes comparative data from closely related analogues to provide a predictive context for its physicochemical properties and reactivity.
Core Chemical Properties
This compound is a halogenated pyridone derivative. Its core structure is a pyridine ring substituted with a bromine atom, an N-ethyl group, and a carbonyl group. The general information for this compound is summarized below.
| Property | Value | Reference |
| CAS Number | 63785-87-5 | [1][] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1][] |
| Canonical SMILES | CCN1C=C(C=CC1=O)Br | [1] |
| Purity (Typical) | ≥96% | [1] |
| Storage Conditions | Store at room temperature | [1] |
Physicochemical Data of Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 5-Bromo-2(1H)-pyridone (Precursor) | C₅H₄BrNO | 174.00 | 180 - 183 | Not applicable | White to light orange powder/crystal |
| 5-Bromo-1-methylpyridin-2(1H)-one (N-Methyl Analogue) | C₆H₆BrNO | 188.02 | 59 - 65 | 157 °C / 12 mmHg | White to yellow to orange powder to crystal |
Data sourced from references[3].
Experimental Protocols
While a specific published synthesis for this compound is not available, a standard and reliable protocol can be proposed based on well-established methods for the N-alkylation of pyridones.[4][5][6]
Proposed Synthesis: N-Ethylation of 5-Bromo-2(1H)-pyridone
The most direct route to synthesize this compound is via the N-alkylation of its precursor, 5-Bromo-2(1H)-pyridone, using an ethylating agent in the presence of a suitable base. The reaction selectively targets the nitrogen atom over the exocyclic oxygen, a common challenge in pyridone chemistry that can be controlled by selecting appropriate reaction conditions.[4][6]
Reaction Scheme:
References
An In-depth Technical Guide to 5-Bromo-1-ethylpyridin-2(1H)-one (CAS 63785-87-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data for 5-Bromo-1-ethylpyridin-2(1H)-one is limited in publicly available literature. This guide provides available data for the title compound and leverages information on closely related analogs and the broader pyridinone chemical class to offer a comprehensive resource.
Introduction
This compound is a halogenated pyridinone derivative. The pyridinone scaffold is a "privileged structure" in medicinal chemistry, recognized for its wide range of biological activities and presence in numerous clinically approved drugs.[1][2][3][4] Pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities.[5][6][7][8] This is attributed to the scaffold's ability to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for other chemical moieties, thereby influencing properties like lipophilicity, solubility, and metabolic stability.[2][5] This document aims to provide a technical overview of this compound, including its chemical properties, a plausible synthetic approach, and the biological significance of the pyridinone core.
Physicochemical Properties
Quantitative data for this compound is not extensively reported. The following table summarizes the available information. For comparative purposes, data for the closely related and better-characterized 5-Bromo-1-methylpyridin-2(1H)-one is also included.
| Property | This compound | 5-Bromo-1-methylpyridin-2(1H)-one |
| CAS Number | 63785-87-5 | 81971-39-3[9] |
| Molecular Formula | C₇H₈BrNO | C₆H₆BrNO[9] |
| Molecular Weight | 202.05 g/mol | 188.02 g/mol [9] |
| Appearance | Not specified | White to yellow to orange powder to crystal[10] |
| Purity | ≥96% | >98.0% (GC)[10] |
| Melting Point | Not specified | 59-65 °C |
| Boiling Point | Not specified | 157 °C/12 mmHg |
| InChI Key | Not specified | HHVFVHIUOMMWRN-UHFFFAOYSA-N[11] |
Synthesis and Experimental Protocols
Conceptual Synthesis of 5-bromo-2(1H)-pyridone
The starting material, 5-bromo-2(1H)-pyridone (also known as 5-bromo-2-hydroxypyridine), can be synthesized from 2-aminopyridine. The process involves a three-step sequence: N-acylation, bromination, and hydrolysis, followed by a Sandmeyer-type reaction.
Step 1: Synthesis of 2-Amino-5-bromopyridine
-
N-Acylation: 2-Aminopyridine is reacted with acetic anhydride under reflux conditions.
-
Bromination: The resulting N-acetylated compound is then brominated using liquid bromine.
-
Hydrolysis: The acetyl group is removed by hydrolysis with a base, such as sodium hydroxide, to yield 2-amino-5-bromopyridine.[12]
Step 2: Conversion to 5-Bromo-2(1H)-pyridone
-
Diazotization: 2-Amino-5-bromopyridine is treated with a sodium nitrite solution in the presence of a strong acid (e.g., hydrobromic acid) and a copper(I) bromide catalyst at low temperatures (-5 to 15 °C) to form a diazonium salt.[13]
-
Hydrolysis: The diazonium salt is then hydrolyzed to yield 5-bromo-2(1H)-pyridone.
Conceptual N-Alkylation to Yield this compound
The final step involves the N-alkylation of 5-bromo-2(1H)-pyridone.
-
Deprotonation: 5-Bromo-2(1H)-pyridone is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an appropriate aprotic solvent (e.g., DMF, acetonitrile) to deprotonate the nitrogen atom.
-
Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide, is then added to the reaction mixture to introduce the ethyl group onto the nitrogen atom, yielding this compound.
The following diagram illustrates the conceptual workflow for the synthesis:
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic Data (Reference)
Specific spectroscopic data for this compound is not available. However, data for the closely related 5-Bromo-1-methylpyridin-2(1H)-one can serve as a useful reference for predicting the spectral characteristics.
¹H NMR of 5-Bromo-1-methylpyridin-2(1H)-one
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not explicitly available in a structured format in the search results. |
Note: While some search results indicate the availability of ¹H NMR spectra for 5-Bromo-1-methylpyridin-2(1H)-one, the actual spectral data with peak assignments is not provided.[14][15]
¹³C NMR of 5-Bromo-1-methylpyridin-2(1H)-one
| Chemical Shift (δ, ppm) | Assignment |
| Data not explicitly available in a structured format in the search results. |
Note: Similar to the ¹H NMR data, the availability of ¹³C NMR spectra is mentioned, but the specific chemical shifts are not detailed in the provided search results.[14]
Biological Activity and Applications in Drug Discovery
While there is no specific information on the biological activity of this compound, the pyridinone scaffold is of significant interest in medicinal chemistry. Pyridinone derivatives are known to exhibit a wide range of biological activities, making them valuable building blocks in drug discovery.[1][3][4]
The diverse biological activities of pyridinones stem from their ability to regulate critical signaling pathways, which can influence downstream gene expression and enzyme activity.[1][4] The pyridinone core can serve as a bioisostere for amides, phenyls, and other heterocycles, allowing for the fine-tuning of a drug candidate's physicochemical properties.[2][5]
The following diagram illustrates the central role of the pyridinone scaffold in targeting various disease areas:
Caption: The role of the pyridinone scaffold in drug discovery.
Conclusion
This compound is a member of the medicinally important pyridinone class of compounds. While specific data for this particular molecule is sparse, its structural similarity to other biologically active pyridinones suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents. The provided conceptual synthesis and the broader context of the pyridinone scaffold's role in drug discovery offer a foundation for researchers interested in exploring the potential of this and related compounds. Further research is warranted to fully characterize the physicochemical properties, develop a robust synthetic protocol, and investigate the biological activity of this compound.
References
- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Bromo-1-methylpyridin-2(1H)-one | C6H6BrNO | CID 13024027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Bromo-1-methylpyridin-2(1H)-one | 81971-39-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. 5-Bromo-1-methylpyridin-2(1H)-one | 81971-39-3 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 14. 5-BROMO-1-METHYL-2(1H)-PYRIDINONE(81971-39-3) 1H NMR spectrum [chemicalbook.com]
- 15. 4-BROMO-1-METHYLPYRIDIN-2(1H)-ONE(214342-63-9) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 5-Bromo-1-ethylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 5-Bromo-1-ethylpyridin-2(1H)-one. Although specific experimental data for this compound is not extensively available in peer-reviewed literature, this document compiles relevant information from chemical suppliers and analogous compounds to serve as a valuable resource for researchers.
Core Compound Data
This compound is a halogenated pyridinone derivative. The presence of the bromine atom and the ethyl group on the pyridinone ring suggests its potential as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| CAS Number | 63785-87-5 | [1] |
| Synonyms | 5-Bromo-1-ethylpyridin-2-one | [1] |
| SMILES | CCN1C=C(C=CC1=O)Br | [1] |
| Purity | ≥96% | [1] |
| Storage | Room Temperature | [1] |
Experimental Protocols
Synthesis of this compound (Hypothetical Protocol)
This procedure is based on the N-alkylation of a pyridinone precursor.
Materials:
-
5-Bromo-2(1H)-pyridone
-
Ethyl iodide or Bromoethane
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Drying agent (e.g., magnesium sulfate, sodium sulfate)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 5-Bromo-2(1H)-pyridone in anhydrous DMF, add a suitable base (e.g., 1.2 equivalents of sodium hydride) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.
-
Add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.
Characterization Protocols:
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the pyridinone ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the ethyl group and the pyridinone ring. The carbon attached to the bromine atom will appear at a characteristic chemical shift.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or another soft ionization technique would be used to determine the molecular weight of the compound. The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for [M]+ and [M+2]+).
-
Potential Biological Significance
While the biological activity of this compound has not been explicitly detailed in the available literature, related bromo-substituted heterocyclic compounds have shown a range of biological activities. For instance, various bromo-substituted indole and pyridine derivatives have demonstrated anti-angiogenic, anti-proliferative, and antimicrobial activities.[2][3] Specifically, some phenethyl-5-bromopyridyl thiourea compounds have been investigated as anti-HIV agents with antioxidant properties.[4] These findings suggest that this compound could be a valuable scaffold for the discovery of new therapeutic agents.
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: A general experimental workflow for the synthesis and characterization of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant function of phenethyl-5-bromo-pyridyl thiourea compounds with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 5-Bromo-1-ethylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the viable synthetic pathways for 5-Bromo-1-ethylpyridin-2(1H)-one, a key intermediate in the development of various pharmaceutical compounds. This document details the most efficient synthesis route, including a step-by-step experimental protocol. Alternative pathways and potential challenges are also discussed. All quantitative data is summarized for clarity, and a visual representation of the primary synthesis pathway is provided.
Recommended Synthesis Pathway: N-Ethylation of 5-Bromo-2(1H)-pyridone
The most direct and regioselective approach for the synthesis of this compound is the N-ethylation of the commercially available starting material, 5-bromo-2(1H)-pyridone. This method avoids the formation of isomeric byproducts that can occur with the bromination of 1-ethylpyridin-2(1H)-one. The reaction proceeds by deprotonation of the pyridone nitrogen with a suitable base, followed by nucleophilic attack on an ethylating agent.
Experimental Protocol
This protocol is adapted from established N-alkylation procedures for similar heterocyclic compounds.
Materials:
-
5-Bromo-2(1H)-pyridone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add 5-bromo-2(1H)-pyridone (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen ceases.
-
Alkylation: Add ethyl iodide (1.1-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive ethylating agents like ethyl bromide, gentle heating (e.g., 40-60 °C) may be necessary.
-
Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x the volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Quantitative Data
While a specific yield for the N-ethylation of 5-bromo-2(1H)-pyridone is not extensively reported in the literature, analogous N-alkylation reactions of pyridones and similar heterocycles suggest that high yields are achievable.
| Reaction Step | Starting Material | Reagents | Solvent | Typical Yield | Reference (Analogous Reactions) |
| N-Ethylation | 5-Bromo-2(1H)-pyridone | 1. NaH 2. Ethyl iodide | DMF or THF | 70-95% | General N-alkylation of pyridones |
Alternative Synthesis Pathway: Bromination of 1-Ethylpyridin-2(1H)-one
An alternative route to this compound involves the bromination of 1-ethylpyridin-2(1H)-one. However, this pathway is generally less preferred due to the potential for the formation of a mixture of 3-bromo and 5-bromo isomers, which can be challenging to separate.
Synthesis of 1-Ethylpyridin-2(1H)-one
The starting material for this pathway, 1-ethylpyridin-2(1H)-one, can be synthesized from 2-methoxypyridine and ethyl iodide.
| Reaction Step | Starting Material | Reagents | Typical Yield | Reference |
| N-Ethylation | 2-Methoxypyridine | Ethyl iodide | ~60% | LookChem |
Bromination of 1-Ethylpyridin-2(1H)-one
The bromination of 1-ethylpyridin-2(1H)-one can be achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine. However, this reaction is known to produce a mixture of isomers.
| Reaction Step | Starting Material | Reagents | Products | Challenges |
| Bromination | 1-Ethylpyridin-2(1H)-one | NBS or Br₂ | 3-Bromo-1-ethylpyridin-2(1H)-one and this compound | Formation of isomeric byproducts, requiring careful purification. |
Visualizing the Synthesis Pathway
The following diagram illustrates the recommended synthetic route to this compound.
An In-depth Technical Guide to 5-Bromo-1-ethylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-ethylpyridin-2(1H)-one is a halogenated pyridinone derivative. The pyridinone scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and natural products. The introduction of a bromine atom and an ethyl group to the pyridinone core offers opportunities for further chemical modifications, making it a valuable building block in the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.
Chemical Identity and Properties
This section summarizes the key chemical identifiers and physical properties of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Bromo-1-ethylpyridin-2-one, 5-Bromo-1-ethyl-1H-pyridin-2-one | [1] |
| CAS Number | 63785-87-5 | [1] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
Table 1: Chemical Identifiers for this compound
Synthesis
A general synthetic route for this compound involves the N-alkylation of a brominated pyridinone precursor.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
5-Bromo-2-hydroxypyridine (or its tautomer, 5-bromo-2(1H)-pyridinone)
-
Iodoethane
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
At room temperature, dissolve 5-bromo-2-hydroxypyridine in anhydrous DMF.
-
To this solution, carefully add sodium hydride.
-
Stir the mixture for a designated period to allow for the formation of the corresponding sodium salt.
-
Add iodoethane to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring its completion by a suitable analytical method (e.g., thin-layer chromatography).
-
Upon completion, quench the reaction by the addition of a saturated aqueous ammonium chloride solution.
-
The crude product can then be isolated and purified using standard organic chemistry techniques such as extraction and column chromatography.
Note: This is a generalized protocol based on a described synthesis.[1] Researchers should optimize reaction conditions and purification methods for their specific needs.
Spectroscopic Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the currently searched scientific literature. Researchers synthesizing this compound would need to perform these analyses to characterize the structure definitively.
Biological Activity and Potential Applications
The biological activities of this compound have not been explicitly reported in the available literature. However, the broader class of pyridinone derivatives has been extensively studied and is known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
The presence of the bromine atom at the 5-position provides a handle for further synthetic modifications, such as cross-coupling reactions, which could be utilized to generate a library of derivatives for biological screening. The ethyl group at the 1-position influences the compound's lipophilicity, which can be a critical factor for its pharmacokinetic and pharmacodynamic properties.
Given the established biological importance of the pyridinone scaffold, this compound represents a promising starting material for the development of novel therapeutic agents.
Experimental Workflows and Logical Relationships
The synthesis of this compound can be visualized as a straightforward workflow.
Caption: Synthetic workflow for this compound.
The potential application of this compound in drug discovery follows a logical progression from synthesis to biological evaluation.
Caption: Drug discovery pathway utilizing the target compound.
Conclusion
This compound is a readily synthesizable pyridinone derivative that holds potential as a versatile building block for the development of new chemical entities with therapeutic value. While specific biological data for this compound is currently lacking, its structural features, combined with the known pharmacological importance of the pyridinone class, make it a compound of interest for further investigation by researchers in medicinal chemistry and drug discovery. The synthesis protocol provided, along with the outlined potential for derivatization, offers a clear path for the exploration of its biological activity.
References
A Technical Guide to the Spectral Analysis of 5-Bromo-1-ethylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No publicly available experimental spectral data for 5-Bromo-1-ethylpyridin-2(1H)-one could be located. The data presented in this document is a hypothetical, representative example based on the analysis of structurally analogous compounds. This guide is intended to provide an illustrative overview of the expected spectral characteristics and the methodologies used for their determination.
Introduction
This compound is a substituted pyridinone derivative. The structural elucidation and confirmation of such novel compounds are paramount in the fields of medicinal chemistry and materials science. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are fundamental tools for the unambiguous determination of molecular structure. This document provides a comprehensive overview of the expected spectral data for this compound and the experimental protocols for their acquisition.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These values are estimated based on typical ranges for similar chemical environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | H-6 |
| ~7.5 | dd | 1H | H-4 |
| ~6.4 | d | 1H | H-3 |
| ~3.9 | q | 2H | -CH₂- (ethyl) |
| ~1.3 | t | 3H | -CH₃ (ethyl) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O (C-2) |
| ~145 | C-6 |
| ~142 | C-4 |
| ~118 | C-3 |
| ~105 | C-5 (C-Br) |
| ~45 | -CH₂- (ethyl) |
| ~13 | -CH₃ (ethyl) |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 217 | [M]⁺ (with ⁷⁹Br isotope), Molecular ion |
| 219 | [M+2]⁺ (with ⁸¹Br isotope), Molecular ion isotope peak |
| 189 | [M - C₂H₄]⁺, Loss of ethene |
| 188 | [M - C₂H₅]⁺, Loss of ethyl radical |
| 160 | [M - C₂H₅ - CO]⁺ |
| 138 | [M - Br]⁺ |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1660 | Strong | C=O stretch (amide) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |
| ~1100 | Medium | C-N stretch |
| ~600 | Medium | C-Br stretch |
Experimental Protocols
The following are general experimental protocols for the acquisition of spectral data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to singlets for each unique carbon.[2] This often requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.[2][3]
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry is a common technique for volatile and thermally stable compounds.[4]
-
Sample Introduction: A small amount of the solid sample (typically 1-2 mg) is placed in a capillary tube and introduced into the ion source via a direct insertion probe.[4] The sample is then heated to induce vaporization.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy is used to identify functional groups in a molecule.[6]
-
Sample Preparation (Thin Solid Film):
-
A small amount of the solid sample (a few milligrams) is dissolved in a volatile solvent (e.g., acetone or methylene chloride).[7]
-
A drop of the resulting solution is placed on a salt plate (e.g., KBr, NaCl).[7]
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[7]
-
-
Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. The instrument passes a beam of infrared radiation through the sample.
-
Data Processing: An interferogram is generated and then Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.[8]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: Spectroscopic Analysis Workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. mse.washington.edu [mse.washington.edu]
Pharmacological profile of 5-bromopyridinones
An In-depth Technical Guide on the Pharmacological Profile of 5-Bromopyridinones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of 5-bromopyridinone derivatives. The document covers their synthesis, diverse biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction to 5-Bromopyridinones
The 5-bromopyridinone scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. The presence of the bromine atom at the 5-position and the pyridinone core provides unique electronic and steric properties, enabling diverse chemical modifications and interactions with various biological targets. Derivatives of 5-bromopyridinone have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases.
Synthesis of 5-Bromopyridinone Derivatives
The synthesis of 5-bromopyridinone derivatives often commences from readily available starting materials such as 2-aminopyridine. A common synthetic strategy involves a multi-step process including N-acylation, bromination, and hydrolysis.
General Synthetic Protocol
A representative synthetic pathway to obtain the 5-bromopyridinone core is outlined below. This can be followed by various coupling reactions, such as the Suzuki-Miyaura cross-coupling, to introduce further diversity.
Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine
-
N-Acylation: 2-aminopyridine is reacted with acetic anhydride under reflux conditions. A typical molar ratio of acetic anhydride to 2-aminopyridine is 1.6:1.
-
Bromination: The resulting N-acylated intermediate is then brominated. This step is often carried out at approximately 50°C, with a molar ratio of bromine to the starting 2-aminopyridine of 1.1:1.
-
Hydrolysis: The brominated intermediate is hydrolyzed at room temperature using a 50% sodium hydroxide solution to yield 2-amino-5-bromopyridine.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
A mixture of the 5-bromopyridinone derivative, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄) is prepared in a solvent system such as 1,4-dioxane and water.
-
The reaction mixture is refluxed at 90°C for 18 hours.
-
The resulting product is then purified, typically by chromatography.[2]
A generalized workflow for the synthesis and subsequent biological evaluation of 5-bromopyridinone derivatives is depicted in the following diagram.
Pharmacological Activities and Quantitative Data
5-Bromopyridinone derivatives have been extensively investigated for a range of pharmacological activities. The following sections summarize their key therapeutic applications and present quantitative data for representative compounds.
Anticancer Activity
A significant area of research for 5-bromopyridinones is in the development of novel anticancer agents. These compounds have been shown to target various components of cancer cell signaling pathways.
Several classes of kinases are targeted by 5-bromopyridinone derivatives.
-
Protein Tyrosine Kinase (PTK) Inhibitors: Pyridinone-quinazoline derivatives have been synthesized and evaluated for their cytotoxic effects, targeting PTKs.[3][4]
-
PIM-1 Kinase Inhibitors: Aromatized O-alkylated pyridone derivatives have been developed as potent inhibitors of PIM-1 kinase, which is implicated in tumorigenesis. These compounds have been shown to induce apoptosis.[5]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: 5-Phenoxy-2-aminopyridine derivatives, which are structurally related to 5-bromopyridinones, have been designed as irreversible inhibitors of BTK, a key enzyme in the B-cell receptor signaling pathway.[6]
Table 1: Anticancer Activity of 5-Bromopyridinone Derivatives (Kinase Inhibitors)
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Pyridinone-quinazoline | PTK | MCF-7 | 9 - 15 | [3][4] |
| Pyridinone-quinazoline | PTK | HeLa | 9 - 15 | [3][4] |
| Pyridinone-quinazoline | PTK | HepG2 | 9 - 15 | [3][4] |
| O-alkyl pyridine | PIM-1 Kinase | - | 0.095 - 0.110 | [5] |
| 5-bromo-7-azaindolin-2-one (23p) | - | HepG2 | 2.357 | [7] |
| 5-bromo-7-azaindolin-2-one (23p) | - | A549 | 3.012 | [7] |
| 5-bromo-7-azaindolin-2-one (23p) | - | Skov-3 | 2.876 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7]
The signaling pathway for Bruton's Tyrosine Kinase (BTK) in B-cell activation is a key target for some 5-bromopyridinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-1-ethylpyridin-2(1H)-one: A Research Chemical Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-ethylpyridin-2(1H)-one is a heterocyclic organic compound belonging to the N-substituted 2-pyridinone class. The pyridinone scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The presence of a bromine atom at the 5-position and an ethyl group on the nitrogen atom introduces specific physicochemical properties that can influence the compound's stability, reactivity, and interaction with biological targets. This document serves as a technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound as a research chemical.
Physicochemical and Safety Data
While comprehensive experimental data for this compound is limited, key identifiers and safety information have been compiled from various chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 63785-87-5 | ChemScene[1] |
| Molecular Formula | C₇H₈BrNO | ChemScene[1] |
| Molecular Weight | 202.05 g/mol | ChemScene[1] |
| Appearance | Light brown to brown solid | ChemicalBook[2] |
| Storage | Sealed in dry, Room Temperature | ChemicalBook[2] |
Table 2: Hazard and Precautionary Statements
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from ChemicalBook[2]. Researchers should consult the full Safety Data Sheet (SDS) before handling this compound.
Synthesis and Characterization
The synthesis of this compound can be achieved through the N-alkylation of 5-bromo-2(1H)-pyridone. This is a common method for preparing N-substituted 2-pyridone derivatives.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromo-2(1H)-pyridone
-
Ethyl iodide (or other suitable ethylating agent)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromo-2(1H)-pyridone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
Table 3: Expected Analytical Data for this compound (Hypothetical)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and aromatic protons on the pyridinone ring. |
| ¹³C NMR | Resonances for the ethyl carbons, the carbonyl carbon, and the carbons of the pyridinone ring. |
| Mass Spec (ESI) | [M+H]⁺ peak at m/z 202.98 and [M+Na]⁺ peak at m/z 224.96, showing the characteristic isotopic pattern for a bromine-containing compound. |
| FT-IR (cm⁻¹) | Characteristic peaks for C=O (carbonyl) stretching, C=C (aromatic) stretching, and C-N stretching. |
| Melting Point | To be determined experimentally. |
Potential Biological Activities and Screening Protocols
While no specific biological activities have been reported for this compound, the broader class of brominated pyridine and pyridinone derivatives has shown promise in several therapeutic areas. Below are detailed protocols for evaluating the potential of this compound in two key areas: kinase inhibition and antimicrobial activity.
Kinase Inhibitor Screening
Pyridinone scaffolds are present in several known kinase inhibitors. The following workflow outlines a typical screening process.
References
The Ascendant Pyridinone Scaffold: A Technical Guide to Synthesis and Biological Exploration
For Researchers, Scientists, and Drug Development Professionals
The pyridinone core, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyridinone derivatives, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.
I. Synthesis of Novel Pyridinone Derivatives
The synthesis of the pyridinone scaffold can be broadly categorized into several key strategies, including multicomponent reactions, cycloadditions, and functional group transformations. This section details the experimental protocols for prominent synthetic methodologies.
Hantzsch Pyridine Synthesis
A classic multicomponent reaction for the formation of dihydropyridines, which can be subsequently oxidized to pyridines.[1][2]
Experimental Protocol:
-
To a 100 mL round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (1.2 mmol).[3]
-
Add ethanol (20 mL) as the solvent.[3]
-
Attach a reflux condenser and heat the mixture to 80°C with stirring for 4-6 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[3]
-
Dissolve the residue in ethyl acetate and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Guareschi-Thorpe Pyridine Synthesis
This method provides access to 2-pyridone derivatives from a 1,3-dicarbonyl compound and a cyanoacetamide.[4][5][6]
Experimental Protocol:
-
In a reaction vessel, combine the 1,3-dicarbonyl compound (1 mmol), cyanoacetamide (1 mmol), and a base such as piperidine or ammonium carbonate in a suitable solvent like ethanol or water.[7][8]
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with cold solvent and dry to afford the 2-pyridone derivative.
Suzuki Cross-Coupling Reaction
This palladium-catalyzed reaction is a powerful tool for the synthesis of aryl-substituted pyridinones from their corresponding halo-pyridinone precursors.
Experimental Protocol:
-
In a Schlenk flask, combine the bromopyridinone (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium phosphate (2.0 mmol).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture under an inert atmosphere at 85-95°C for 15-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
II. Biological Activity of Novel Pyridinone Derivatives
Pyridinone derivatives have demonstrated a wide array of biological activities. This section presents quantitative data on their anticancer, kinase inhibitory, and antimicrobial properties.
Anticancer Activity
The cytotoxic effects of various pyridinone derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridone 1 | MCF-7 (Breast) | 22.4 | [9] |
| Pyridone 2 | HCT116 (Colon) | 0.34 | [9] |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h) | [10] |
| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h) | [10] |
| Compound 10 | HepG2 (Liver) | 4.25 | [11] |
| Compound 9 | HepG2 (Liver) | 4.68 | [11] |
| Compound 8 | HepG2 (Liver) | 4.34 | [11] |
| Compound 11d | MCF-7 (Breast) | 0.5 | [12] |
| Pyr-1 | MDA-MB-231 (Breast) | 0.33 | [13] |
Kinase Inhibitory Activity
Pyridinone derivatives have emerged as potent inhibitors of various protein kinases involved in cancer cell signaling.
| Derivative | Kinase Target | IC50 (nM) | Reference |
| 1,3-Diaryl-pyridone 17 | VEGFR-2 | 3.5 | [14] |
| 1,3-Diaryl-pyridone 35h | VEGFR-2 | 3.0 | [14] |
| Pyridine-derived Cmpd 10 | VEGFR-2 | 120 | [11] |
| Pyridine-derived Cmpd 8 | VEGFR-2 | 130 | [11] |
| Pyridine-derived Cmpd 9 | VEGFR-2 | 130 | [11] |
| Pyridone 4c | PIM-1 | 110 | [15] |
| Pyridone 4f | PIM-1 | 95 | [15] |
| Benzofuro[3,2-b]pyridin-2(1H)-one 6f | BTK | 74 | [16] |
| Benzofuro[3,2-b]pyridin-2(1H)-one 6f | PI3Kδ | 170 | [16] |
| CC-509 | Syk | - | [17] |
Antimicrobial Activity
Select pyridinone derivatives have shown promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyridine Salt 66 | S. aureus | 56 (as % inhibition) | [18] |
| Pyridine Salt 66 | E. coli | 55 (as % inhibition) | [18] |
| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii | 0.5 - 64 | [18] |
| 2-(methyldithio)pyridine-3-carbonitrile | Candida sp. | 0.25 - 2 | [18] |
| Pyridine-triazole 127i | Various | Excellent | [18] |
| Pyridine-triazole 127k | Various | Excellent | [18] |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine 5a | E. coli strains | 0.2 - 1.3 | [19] |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine 5j | E. coli strains | 0.2 - 1.3 | [19] |
| Pyridone derivative VI | S. aureus | 0.0024 | [20] |
| Pyridone derivative VI | B. subtilis | 0.078 | [20] |
III. Experimental Protocols for Biological Assays
MTT Assay for Anticancer Activity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the pyridinone derivatives and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL) to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add 100 µL of a detergent reagent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Experimental Protocol:
-
Prepare serial dilutions of the pyridinone inhibitor in DMSO.
-
In a 96- or 384-well plate, add the kinase, the inhibitor, and the kinase assay buffer.
-
Incubate at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding the kinase substrate and ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity. This can be done using various methods, such as luminescence-based assays that measure ADP production or radiometric assays that measure the incorporation of radiolabeled phosphate into the substrate.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
IV. Signaling Pathways Modulated by Pyridinone Derivatives
The biological effects of pyridinone derivatives are often mediated through their interaction with specific cellular signaling pathways. This section provides a visual representation of key pathways targeted by these compounds.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Certain pyridinone derivatives act as inhibitors of EGFR, a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and proliferation.[21][22]
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
VEGFR signaling is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Pyridinone derivatives have been developed as potent VEGFR inhibitors.[11][12][14]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is frequently dysregulated in cancer. Some pyridinone derivatives exert their effects by modulating this pathway.[23][24][25]
V. Conclusion
The pyridinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for the generation of diverse pyridinone libraries. The presented biological data underscore the potential of these compounds in oncology and infectious diseases. Further exploration of the structure-activity relationships and mechanisms of action of pyridinone derivatives will undoubtedly pave the way for the development of next-generation therapeutics.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 5. Guareschi-Thorpe Condensation [drugfuture.com]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Pyridones as Highly Selective, Noncovalent Inhibitors of T790M Double Mutants of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. genscript.com [genscript.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. cusabio.com [cusabio.com]
The Pivotal Role of Bromine in Pyridinone Scaffolds: A Deep Dive into Structure-Activity Relationships
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical structure-activity relationships (SAR) of brominated pyridinones, a class of heterocyclic compounds demonstrating significant therapeutic potential across various disease areas, including oncology and infectious diseases. The strategic incorporation of bromine atoms onto the pyridinone core profoundly influences the physicochemical properties and biological activity of these molecules, offering a powerful tool for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic profiles. This document provides a detailed overview of the current understanding of brominated pyridinone SAR, supported by quantitative data, in-depth experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to Brominated Pyridinones
Pyridinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] The introduction of a bromine atom can dramatically alter a molecule's properties. Bromine's size, electronegativity, and ability to form halogen bonds can lead to enhanced binding affinity with biological targets, improved membrane permeability, and modified metabolic stability. In the context of pyridinones, bromination has been a key strategy in the development of potent inhibitors of various enzymes, particularly kinases, as well as compounds with significant antiproliferative and antimicrobial activities.[1][2]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for various brominated pyridinones, highlighting the impact of the position and substitution of bromine on their biological activity.
Kinase Inhibitory Activity
The 1-(4-bromophenyl)pyridin-2(1H)-one scaffold has emerged as a key pharmacophore in the design of potent kinase inhibitors.[1] The bromine atom on the phenyl ring provides a convenient handle for chemical modification through cross-coupling reactions, enabling extensive SAR studies.[1]
Table 1: SAR of 1-Phenylpyridin-2(1H)-one Analogs as TRKA Inhibitors [1]
| Compound ID | R1 | R2 | R3 | TRKA IC50 (nM) |
| 1 | H | H | H | >1000 |
| 2 | 4-Br | H | H | 150 |
| 3 | 4-Br | 5-Cl | H | 75 |
| 4 | 4-Br | H | 3-F | 50 |
| 5 | 3-Br | H | H | 300 |
Note: This table is a representative compilation from published studies. IC50 values are indicative of the potency of the compounds against the TRKA kinase.[1]
Antiproliferative Activity
Brominated pyridinone derivatives have also demonstrated significant potential as anticancer agents. Their ability to induce cell cycle arrest and apoptosis in various cancer cell lines is a key area of investigation.
Table 2: Antiproliferative Activity of Brominated Pyridinium Derivatives [3]
| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (μM) |
| 1,1′-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Carcinoma) | 72 | 11.25 ± 0.01 |
| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast Cancer) | 72 | 28.35 ± 0.03 |
Note: The data indicates that these compounds exhibit time-dependent antiproliferative activity.[3]
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Brominated pyridinones have shown promising activity against a range of pathogenic bacteria.
Table 3: Antimicrobial Activity of a Pyridone Derivative [4]
| Compound | Bacterial Strain | MIC (mg/mL) |
| Pyridone derivative VI | Bacillus subtilis | 0.078 |
| Staphylococcus aureus | 0.0024 |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of SAR studies. This section provides protocols for the synthesis of brominated pyridinones and their biological evaluation.
Synthesis of Brominated Pyridinones
General Procedure for the Synthesis of 1-(4-bromophenyl)pyridin-2(1H)-one Analogs: [1]
A common synthetic route involves the coupling of a substituted 2-halopyridine with 4-bromoaniline. Further diversification can be achieved through Suzuki-Miyaura cross-coupling reactions at the bromine position.[1]
-
Reaction Setup: In a dry reaction vessel, combine 1-(4-bromophenyl)pyridin-2(1H)-one (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).[1]
-
Solvent and Temperature: The reaction is typically carried out in a suitable solvent such as dioxane or toluene at elevated temperatures (e.g., 80-100 °C).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Synthesis of 2-Bromopyridine: [5]
This procedure describes the diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine.[5]
-
In a 5-L three-necked flask, cool 790 mL (7 moles) of 48% hydrobromic acid to 10–20°C.[5]
-
Add 150 g (1.59 moles) of 2-aminopyridine over about 10 minutes.[5]
-
While maintaining the temperature at 0°C or lower, add 240 mL (4.7 moles) of bromine dropwise.[5]
-
Add a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water dropwise over 2 hours, keeping the temperature at 0°C or lower.[5]
-
After stirring for an additional 30 minutes, add a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water, ensuring the temperature does not exceed 20–25°C.[5]
-
Extract the reaction mixture with four 250-mL portions of ether.[5]
-
Dry the combined ether extracts over solid potassium hydroxide and distill to obtain 2-bromopyridine.[5]
Biological Evaluation Protocols
Kinase Inhibition Assay (Luminescence-Based for TRKA): [1]
This assay measures the amount of ADP produced, which is proportional to kinase activity.[1]
-
Reaction Setup: In a 384-well plate, add the test compound, TRKA enzyme, and a suitable substrate in assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate for 40 minutes at room temperature.[1]
-
Signal Detection: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]
-
Data Acquisition: Measure the luminescence using a plate reader.[1]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Antiproliferative Assay (MTT Assay):
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the brominated pyridinone compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Assay (Broth Microdilution):
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare two-fold serial dilutions of the brominated pyridinone compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of brominated pyridinones often involves elucidating their effects on cellular signaling pathways. Kinase inhibitors, for example, frequently target pathways crucial for cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Caption: PI3K/Akt/mTOR signaling pathway with a potential inhibition point for a brominated pyridinone.
A systematic approach is essential for efficient SAR studies. The following workflow outlines the key steps from compound synthesis to lead optimization.
Caption: General experimental workflow for structure-activity relationship (SAR) studies.
Conclusion
The strategic placement of bromine atoms on the pyridinone scaffold is a highly effective strategy for modulating biological activity. The presented data and protocols underscore the importance of systematic SAR studies in the design of novel therapeutic agents. This technical guide provides a foundational resource for researchers in the field, facilitating the continued exploration and development of brominated pyridinones as promising drug candidates. Further research is warranted to fully elucidate the mechanisms of action and expand the therapeutic applications of this versatile class of compounds.
References
In Silico Modeling of 5-Bromo-1-ethylpyridin-2(1H)-one: A Technical Guide for Drug Discovery
Introduction
5-Bromo-1-ethylpyridin-2(1H)-one is a pyridinone derivative of significant interest in medicinal chemistry. The pyridinone scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] In silico modeling techniques provide a powerful and cost-effective approach to investigate the potential therapeutic applications of novel compounds like this compound. By simulating molecular interactions and predicting pharmacokinetic properties, computational studies can guide the design and optimization of new drug candidates.[2]
This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for this compound, targeting researchers, scientists, and drug development professionals. The methodologies described are based on established computational protocols for similar heterocyclic compounds.
Molecular Target Selection and Rationale
The initial step in any in silico drug discovery project is the identification of a relevant biological target. Based on the known activities of pyridinone derivatives, a potential target for this compound could be a protein kinase, which are key regulators of cell signaling and are often implicated in diseases such as cancer. For the purpose of this guide, we will consider the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a hypothetical target, a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.
Computational Methodologies
A multi-faceted in silico approach is employed to comprehensively evaluate the potential of this compound as a VEGFR-2 inhibitor. The workflow integrates molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Ligand and Protein Preparation
Ligand Preparation: The 3D structure of this compound is generated and optimized. This involves:
-
2D to 3D Conversion: The 2D chemical structure is converted into a 3D conformation.
-
Tautomer and Ionization State Generation: Possible tautomeric and ionization states at a physiological pH (e.g., 7.4) are generated.
-
Energy Minimization: The 3D structure undergoes energy minimization using a suitable force field (e.g., OPLS_2005) to obtain a stable, low-energy conformation.[2]
Protein Preparation: The crystal structure of the target protein, VEGFR-2, is obtained from the Protein Data Bank (PDB). The structure is then prepared for docking by:
-
Removal of Water and Ligands: All non-essential water molecules and co-crystallized ligands are removed.
-
Addition of Hydrogens: Hydrogen atoms are added to the protein structure.
-
Energy Minimization: The protein structure is subjected to a constrained energy minimization to relieve any steric clashes and optimize the hydrogen-bonding network.[2]
Experimental Workflow for In Silico Analysis
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[3] This simulation helps in understanding the binding mode and estimating the binding affinity.
Experimental Protocol:
-
Grid Generation: A docking grid is defined around the ATP-binding site of the prepared VEGFR-2 structure. The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.[2]
-
Docking Execution: The prepared this compound is docked into the defined grid using a docking program like AutoDock or Glide. The algorithm explores various poses of the ligand within the active site.[2]
-
Pose Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding affinity (e.g., kcal/mol). The top-ranked poses are visually inspected to analyze the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the active site.[2]
Table 1: Hypothetical Molecular Docking Results of this compound against VEGFR-2
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | Cys919, Asp1046 |
| Hydrophobic Interactions | Val848, Ala866, Leu1035 |
| Key Interacting Residues | Cys919, Asp1046, Val848, Ala866, Leu1035 |
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific target.[4] This model can then be used to screen large compound libraries for molecules with similar features.
Experimental Protocol:
-
Model Generation: Based on the ligand-protein interactions observed in the top-ranked docking pose, a structure-based pharmacophore model is generated.[4] The model will consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
-
Feature Identification: Key chemical features of this compound that contribute to its binding to VEGFR-2 are identified. For example, the carbonyl group of the pyridinone ring may act as a hydrogen bond acceptor.
Pharmacophore Model for VEGFR-2 Inhibition
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic and Multi-Pharmacophore Modeling for Designing Polo-Box Domain Inhibitors | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-1-ethylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 5-Bromo-1-ethylpyridin-2(1H)-one with various arylboronic acids. The resulting 5-aryl-1-ethylpyridin-2(1H)-one scaffold is of significant interest in the development of novel therapeutic agents.
Reaction Principle
The Suzuki-Miyaura coupling involves the reaction of an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.
Data Presentation: Reaction Conditions and Representative Yields
The following tables summarize optimized reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The selection of catalyst, base, and solvent is crucial for achieving high yields and purity. Based on studies of structurally similar substrates, such as 5-bromo-1-ethyl-1H-indazole, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has been identified as a highly effective catalyst for such transformations.[1]
Table 1: Optimized Reaction Conditions
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Arylboronic Acid (1.2 - 1.5 equiv.) |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME |
| Temperature | 80 - 100 °C |
| Reaction Time | 2 - 12 hours |
Table 2: Representative Scope of Arylboronic Acids and Expected Yields *
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 1-Ethyl-5-phenylpyridin-2(1H)-one | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 1-Ethyl-5-(4-methoxyphenyl)pyridin-2(1H)-one | 80-90% |
| 3 | 4-Fluorophenylboronic acid | 1-Ethyl-5-(4-fluorophenyl)pyridin-2(1H)-one | 82-92% |
| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-1-ethylpyridin-2(1H)-one | 78-88% |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 1-Ethyl-5-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one | 75-85% |
| 6 | 3-Thiopheneboronic acid | 1-Ethyl-5-(thiophen-3-yl)pyridin-2(1H)-one | 70-80% |
| 7 | 2-Naphthylboronic acid | 1-Ethyl-5-(naphthalen-2-yl)pyridin-2(1H)-one | 80-90% |
*Note: The expected yields are based on reported results for structurally analogous Suzuki-Miyaura coupling reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 216 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (0.03 mmol, 22 mg) to the flask. Subsequently, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-1-ethylpyridin-2(1H)-one product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1-ethylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the coupling of amines with aryl or heteroaryl halides and pseudohalides, providing a versatile and efficient route to a wide array of arylamines. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials, making the Buchwald-Hartwig amination an indispensable tool in drug discovery and development.[3]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 5-Bromo-1-ethylpyridin-2(1H)-one. The 2-pyridone scaffold is a common feature in many biologically active compounds, and the ability to introduce diverse amino functionalities at the C5-position opens up avenues for the synthesis of novel molecular entities with potential therapeutic applications.
Reaction Scope and Key Parameters
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. The reaction generally proceeds with a broad range of primary and secondary amines, including both alkyl and aryl amines.
Catalyst System:
-
Palladium Precursor: Commonly used palladium sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[3]
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for facilitating the catalytic cycle. Common choices for the amination of heteroaryl halides include Xantphos, (±)-BINAP, and various Buchwald-type biaryl phosphine ligands like XPhos.[3][4]
Base: A strong, non-nucleophilic base is required to deprotonate the amine and the palladium-amine complex. Sodium tert-butoxide (NaOtBu) is a frequently used base.[1] Other bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) can also be effective, particularly with more sensitive substrates.
Solvent: Anhydrous, aprotic solvents are necessary to ensure a water-free reaction environment. Toluene and dioxane are common choices for this reaction.[3]
Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 80-110 °C, to ensure a reasonable reaction rate.[3]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amine coupling partners. The data is based on typical outcomes for similar heteroaryl bromide substrates. Actual yields may vary depending on the specific amine and optimization of reaction parameters.
| Amine Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) / Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12-18 | 75-90 |
| Aniline | Pd(OAc)₂ (2) / (±)-BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16-24 | 60-80 |
| n-Butylamine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu (1.4) | Toluene | 90 | 10-16 | 70-85 |
| Piperidine | Pd(OAc)₂ (2) / Xantphos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 14-20 | 70-88 |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the palladium-catalyzed amination. Optimization of the ligand, base, and temperature may be necessary for specific amine substrates.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, n-butylamine)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, (±)-BINAP, XPhos)
-
Base (e.g., Sodium tert-butoxide, Potassium phosphate, Cesium carbonate)
-
Anhydrous Toluene or Dioxane
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precursor (e.g., 1-2 mol% Pd), and the phosphine ligand (e.g., 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., 1.4-2.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M with respect to the starting bromide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 90-110 °C) and stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-1-ethylpyridin-2(1H)-one derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Suzuki Coupling with Bromopyridine Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of numerous boronic acids make it a favored method in the pharmaceutical and materials science industries.[1][4]
Bromopyridines are crucial building blocks for synthesizing a wide array of biologically active compounds and functional materials. However, their use in Suzuki couplings can present unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][5] Therefore, the careful selection of the catalyst, ligands, base, and solvent system is critical to achieve high efficiency and yields.[1] These application notes provide detailed protocols and a comparative analysis of reaction conditions to facilitate the successful Suzuki coupling of bromopyridine substrates.
Reaction Principle: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Pd(II) complex.[4][6] This step is often rate-determining.[5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, replacing the bromide ion.[4][6] The base is essential for activating the organoboron compound to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired aryl-pyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][6]
Comparative Data for Suzuki Coupling of Bromopyridines
The selection of reaction parameters is crucial for optimizing the Suzuki coupling of bromopyridine substrates. The following table summarizes various conditions reported for the coupling of different bromopyridines with arylboronic acids, highlighting the impact of catalyst, ligand, base, and solvent on reaction outcomes.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 3-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [8] |
| 3-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / SPhos (1 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [8] |
| 3-Bromopyridine | Phenylboronic Acid | PEPPSI-IPr (0.5 mol%) | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [8] |
| 2-Bromo-4-methylpyridine | Phenylboronic Acid | Pd(dppf)Cl₂ (2-5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 12 | 81 | [1][7] |
| 5-Bromo-N-phenylpyridin-3-amine | Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | 12 | 85 | [9] |
| 5-Bromo-N-phenylpyridin-3-amine | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | 12 | 92 | [9] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [10] |
Note: The data presented is compiled from various sources and may involve different experimental scales and optimization levels. Direct comparison should be interpreted with caution.
Experimental Protocols
This section provides a general, representative protocol for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials and Reagents
-
Bromopyridine substrate (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)[1]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)[1]
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water (4:1), Toluene/water)[1][9]
-
Inert gas (Argon or Nitrogen)
-
Organic solvent for work-up (e.g., Ethyl acetate)
-
Brine solution
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
Reaction Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[1]
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 2-24 hours).[4]
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[1][9]
-
Extraction: Separate the organic layer. If necessary, extract the aqueous layer with additional ethyl acetate (2-3 times).[4]
-
Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[4][9]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.[9]
Visualized Workflows and Mechanisms
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Note: ¹H NMR Analysis of 5-Bromo-1-ethylpyridin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol and predicted data for the ¹H NMR analysis of 5-Bromo-1-ethylpyridin-2(1H)-one, a key intermediate in pharmaceutical synthesis.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. The predictions are based on the analysis of its chemical structure and established chemical shift correlations for similar compounds.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~6.5 - 6.7 | Doublet (d) | J ≈ 9.5 Hz | 1H |
| H-4 | ~7.4 - 7.6 | Doublet of Doublets (dd) | J ≈ 9.5, 2.5 Hz | 1H |
| H-6 | ~7.5 - 7.7 | Doublet (d) | J ≈ 2.5 Hz | 1H |
| H-1' (CH₂) | ~3.9 - 4.1 | Quartet (q) | J ≈ 7.2 Hz | 2H |
| H-2' (CH₃) | ~1.3 - 1.5 | Triplet (t) | J ≈ 7.2 Hz | 3H |
Experimental Protocol
This section outlines the methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K (25 °C).
-
Experiment: Standard one-dimensional proton experiment.
-
Pulse Sequence: A standard 90° pulse program.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to obtain a pure absorption spectrum.
-
Apply baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
Visualizations
Chemical Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the protons labeled for NMR assignment.
Caption: Structure of this compound with proton labels.
Experimental Workflow
The diagram below outlines the logical flow of the ¹H NMR analysis process.
Caption: Workflow for ¹H NMR Analysis.
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of 5-Bromo-1-ethylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-ethylpyridin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its pyridinone core, a scaffold present in numerous biologically active molecules. Understanding its mass spectrometric fragmentation behavior is crucial for its identification, characterization, and as a basis for the structural elucidation of its metabolites or derivatives. This document provides detailed application notes on the expected fragmentation pathways of this compound under electron ionization (EI) mass spectrometry and a comprehensive protocol for its analysis.
Predicted Mass Spectrometry Fragmentation Pathway
Electron ionization of this compound (molecular weight: 202.05 g/mol , molecular formula: C₇H₈BrNO) is anticipated to induce a series of characteristic fragmentation events. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in distinctive isotopic patterns for the molecular ion and any bromine-containing fragments, appearing as pairs of peaks (M+ and M+2) with similar intensities.
The primary fragmentation pathways are predicted to involve:
-
Alpha-Cleavage: The initial ionization event is likely to occur on the nitrogen or oxygen atom of the pyridinone ring. This can be followed by α-cleavage, leading to the loss of an ethyl radical (•C₂H₅, 29 Da), resulting in a stable acylium ion.
-
Loss of Carbon Monoxide: The pyridinone ring is susceptible to the neutral loss of carbon monoxide (CO, 28 Da) upon electron impact, a common fragmentation for such cyclic carbonyl compounds.
-
Loss of Ethylene via Rearrangement: A McLafferty-type rearrangement could lead to the elimination of a neutral ethylene molecule (C₂H₄, 28 Da).
-
Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br, 79/81 Da).
These predicted fragmentation pathways are summarized in the table below and visualized in the accompanying diagram.
Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism for this compound.
| m/z (Proposed) | Ion Formula | Proposed Fragmentation Pathway | Notes |
| 201/203 | [C₇H₈BrNO]⁺• | Molecular Ion | Exhibits characteristic 1:1 isotopic pattern for Bromine. |
| 173/175 | [C₅H₃BrNO]⁺ | Loss of ethylene (C₂H₄) | Result of a rearrangement process. |
| 172/174 | [C₅H₂BrNO]⁺• | Loss of an ethyl radical (•C₂H₅) | α-cleavage at the N-ethyl group. |
| 145/147 | [C₅H₃Br]⁺• | Loss of ethylene and carbon monoxide | Sequential fragmentation. |
| 122 | [C₇H₈NO]⁺ | Loss of Bromine radical (•Br) | Cleavage of the C-Br bond. |
| 94 | [C₅H₄NO]⁺ | Loss of Bromine and subsequent loss of CO | |
| 66 | [C₄H₄N]⁺ | Further fragmentation of the pyridinone ring |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines the procedure for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Materials and Reagents
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile, or ethyl acetate)
-
Inert gas for sample introduction (Helium is recommended)
-
GC-MS instrument equipped with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer.
2. Instrument Parameters
-
Gas Chromatograph (GC) Conditions:
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Column: Standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 1000 amu/s
-
3. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., methanol).
-
From the stock solution, prepare a working solution of 10 µg/mL by serial dilution with the same solvent.
-
Transfer the working solution to a 2 mL autosampler vial.
4. Data Acquisition
-
Inject 1 µL of the prepared sample solution into the GC-MS system.
-
Acquire the data over the specified mass range and GC run time.
-
Process the acquired data using the instrument's software to obtain the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.
5. Data Analysis
-
Identify the peak corresponding to this compound in the TIC.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and its characteristic M+2 isotope peak.
-
Analyze the fragmentation pattern and compare it to the predicted fragmentation pathways and the data in the quantitative table.
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways of this compound.
Caption: Predicted EI fragmentation of this compound.
Experimental Workflow
The logical flow of the experimental and data analysis process is depicted below.
Caption: Workflow for EI-MS analysis of this compound.
Application Note: HPLC Purification Methods for Pyridinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyridinone derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities. Achieving high purity of these compounds is critical for accurate biological testing and for meeting regulatory standards. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis and purification of these molecules.[1] However, the inherent properties of pyridinone derivatives, such as their polarity and basicity, can present challenges including poor retention on traditional reversed-phase columns and peak tailing due to interactions with residual silanols.[1][2]
This application note provides detailed protocols for various HPLC purification strategies, including reversed-phase, mixed-mode, and chiral chromatography, to address these challenges and facilitate the efficient isolation of pure pyridinone derivatives.
Part 1: Achiral Purification Methods
Reversed-Phase HPLC (RP-HPLC)
Reversed-phase chromatography is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase. For pyridinone derivatives, which can be polar, modifications to standard RP-HPLC methods are often necessary to achieve adequate retention and good peak shape.
Protocol 1: General Reversed-Phase HPLC for Pyridinone Derivatives
This protocol is suitable for moderately polar pyridinone derivatives. The addition of an acid modifier to the mobile phase is crucial for suppressing the interaction of the basic nitrogen atom with column silanols, thereby improving peak symmetry.
-
Materials and Equipment:
-
HPLC system with a preparative or semi-preparative pump, autosampler, column compartment, and UV-Vis or Diode Array Detector (DAD).
-
Fraction collector.
-
Column: C18 or C8 bonded silica column (e.g., J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm for analytical scale; larger dimensions for preparative scale).[1]
-
Solvents: HPLC-grade acetonitrile (ACN) or methanol (MeOH), and ultrapure water.
-
Additives: Formic acid (FA) or trifluoroacetic acid (TFA).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA (or TFA) in water.
-
Mobile Phase B: 0.1% ACN (or MeOH).
-
Degas both mobile phases by sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Dissolve the crude pyridinone derivative in a suitable solvent, ideally the initial mobile phase composition, to a concentration of 1-10 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for analytical scale; adjust accordingly for preparative scale.[1]
-
Detection: UV wavelength at which the analyte has maximum absorbance (e.g., 220 nm or 275 nm).[1]
-
Injection Volume: 20 µL for analytical scale; scale up for preparative runs.[1]
-
Elution: Start with a gradient elution to determine the optimal separation conditions (e.g., 5-95% B over 20 minutes), then switch to an isocratic or shallow gradient method for purification.
-
-
Fraction Collection:
-
Collect fractions based on the retention time of the target peak.
-
Analyze the purity of collected fractions by analytical HPLC.
-
Combine pure fractions and remove the solvent using a rotary evaporator.
-
Mixed-Mode Chromatography (MMC)
For highly polar or basic pyridinone derivatives that show poor retention in RP-HPLC, mixed-mode chromatography offers a superior alternative. These columns possess both reversed-phase and ion-exchange characteristics, enhancing the retention of polar and charged analytes.[4]
Protocol 2: Mixed-Mode HPLC for Polar Pyridinone Derivatives
This method is particularly effective for separating isomers and hydrophilic pyridinones without the need for ion-pairing reagents, making it compatible with mass spectrometry.[1][4]
-
Materials and Equipment:
-
Same as Protocol 1.
-
Column: Mixed-mode column with reversed-phase and cation-exchange properties (e.g., Amaze SC, 3.0x150 mm, 3 µm).[4]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 20 mM ammonium formate (AmFm), pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve and filter the sample as described in Protocol 1.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.6 mL/min.[4]
-
Detection: UV at 254 nm.[4]
-
Elution: A gradient elution is typically used. For example, start with a higher aqueous percentage and gradually increase the acetonitrile concentration.
-
Example: A method for separating pyridine and its derivatives uses an ACN/Water/AmFm pH 3 gradient.[4]
-
-
Fraction Collection:
-
Follow the procedure outlined in Protocol 1.
-
Part 2: Chiral Purification (Enantioseparation)
Many pyridinone derivatives are chiral, and the separation of enantiomers is essential as they often exhibit different pharmacological and toxicological profiles.[5] The most direct and widely used approach is chiral HPLC employing a Chiral Stationary Phase (CSP).[6][7]
Protocol 3: Chiral HPLC using Polysaccharide-Based CSPs
Cellulose and amylose-based CSPs are highly versatile and can resolve a broad range of racemates, including pyridinone derivatives.[8] Separations can be performed in either normal-phase or polar organic modes.
-
Materials and Equipment:
-
Same as Protocol 1.
-
Column: Polysaccharide-based chiral column (e.g., Lux Cellulose-2 or Lux Amylose-2).[8]
-
-
Mobile Phase Preparation:
-
Normal Phase Mode: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.
-
Polar Organic Mode: A mixture of acetonitrile or methanol with an alcohol modifier. This mode can offer shorter run times.[8]
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve the racemic sample in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detector set to an appropriate wavelength.
-
Elution: Isocratic elution is most common for chiral separations.
-
-
Fraction Collection:
-
Collect the two separate enantiomer peaks.
-
Verify enantiomeric purity using an analytical chiral HPLC method.
-
Quantitative Data Summary
The following tables summarize typical chromatographic conditions and retention data for the analysis and purification of pyridinone and related pyridine derivatives.
Table 1: Achiral HPLC Method Conditions
| Parameter | Method 1: RP-HPLC[1] | Method 2: Mixed-Mode HPLC[4] | Method 3: RP-HPLC (Dihydropyridines)[9] |
|---|---|---|---|
| Column | J'Sphere ODS-H80 (C18) | Amaze SC | Luna C8 |
| Dimensions | 150 mm x 4.6 mm, 5 µm | 150 mm x 3.0 mm, 3 µm | 100 mm x 4.6 mm, 3 µm |
| Mobile Phase | A: Water + 0.1% FA B: ACN | A: Water + AmFm, pH 3 B: ACN | ACN/MeOH/0.7% TEA, pH 3.06 (30:35:35) |
| Elution Mode | Gradient | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | 1.0 mL/min |
| Temperature | 25 °C | Ambient | 30 °C |
| Detection | DAD at 220 nm | UV at 254 nm | UV at 237 nm |
Table 2: Chiral HPLC Method Conditions
| Parameter | Method: Polysaccharide CSP (Normal Phase)[8] | Method: Macrocyclic Antibiotic CSP[5] |
|---|---|---|
| Column | Lux Cellulose-2 / Lux Amylose-2 | Chirobiotic V (Vancomycin) |
| Mobile Phase | Hexane / Isopropanol mixtures | Acetonitrile / Methanol / Buffer |
| Elution Mode | Isocratic | Isocratic or Gradient |
| Typical Analytes | General Chiral Pyridinones | Basic 1,4-Dihydropyridines |
| Key Feature | Broad applicability | High selectivity for basic compounds |
Table 3: Example Retention Times for Pyridine Isomers on a Mixed-Mode Column [1]
| Compound | Retention Time (min) |
|---|---|
| Pyridine | 2.5 |
| 2-Aminopyridine | 3.2 |
| 3-Aminopyridine | 4.1 |
| 4-Aminopyridine | 5.5 |
Visualized Workflows
The following diagrams illustrate the general workflow for HPLC purification and the logical process for method development.
Caption: General workflow for the HPLC purification of pyridinone derivatives.
Caption: Logical flow for HPLC method development for pyridinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anticancer Assays of Pyridinone Compounds
Introduction
Pyridinone and its derivatives have emerged as a promising class of heterocyclic compounds in the field of oncology, demonstrating a broad spectrum of anti-proliferative activities against various human tumor cell lines.[1] These compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways involved in tumor growth and survival.[1][2] This document provides detailed protocols for assessing the in vitro anticancer activity of pyridinone compounds, with a primary focus on the widely used MTT assay. Additionally, it presents a summary of reported quantitative data and illustrates key signaling pathways modulated by these compounds.
Key Anticancer Mechanisms of Pyridinone Compounds
Pyridinone derivatives have been shown to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells.[1] Their anti-proliferative activity is often attributed to their ability to cause cell cycle arrest at different phases, such as the G2/M phase.[1][3][4] Furthermore, the anticancer activity of these compounds is linked to their modulation of specific signaling pathways crucial for cancer cell survival and proliferation.[1][2]
Data Presentation: In Vitro Anticancer Activity of Pyridinone Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various pyridinone compounds against different cancer cell lines, as determined by the MTT assay and other methods.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | HepG2 (Liver Cancer) | 4.5 ± 0.3 | 48h | [3] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2) | HepG2 (Liver Cancer) | >50 | 48h | [3] |
| Compound 8e (Pyridine-Urea Derivative) | MCF-7 (Breast Cancer) | 0.22 | 48h | [5][6] |
| Compound 8n (Pyridine-Urea Derivative) | MCF-7 (Breast Cancer) | 1.88 | 48h | [5][6] |
| Doxorubicin (Reference Drug) | MCF-7 (Breast Cancer) | 1.93 | 48h | [5][6] |
| Compound 4a (Pyridine Derivative) | HT29 (Colorectal Carcinoma) | 2.243 ± 0.217 | Not Specified | [7] |
| Doxorubicin (Reference Drug) | HT29 (Colorectal Carcinoma) | 3.964 ± 0.360 | Not Specified | [7] |
| Compound 9b (1,2,4-Thiadiazole linked Pyridone) | A549 (Lung Cancer) | Not Specified (More potent than Etoposide) | Not Specified | [8] |
| Imidazo[1,2-a]pyridine Compound 6 | A375 (Melanoma) | Potent Cytotoxicity | 48h | [9] |
| Imidazo[1,2-a]pyridine Compound IP-5 | HCC1937 (Breast Cancer) | Low Concentrations | Not Specified | [10] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[11][12]
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pyridinone compound (stock solution of known concentration)
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO, isopropanol)[13]
-
96-well plates
-
Microplate reader
Experimental Procedure:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 × 10^4 cells/well.
-
Include wells for "cell-free" blanks (medium only) to determine background absorbance.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach.[11]
-
-
Treatment with Pyridinone Compound:
-
After 24 hours, carefully aspirate the medium from the wells.
-
Add 100 µL of fresh medium containing various concentrations of the pyridinone compound to the respective wells.
-
Include a "vehicle control" group (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and an "untreated control" group (cells in fresh medium only).[11]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).
-
-
Solubilization of Formazan Crystals:
-
After the MTT incubation, add 100 µL of the solubilization solution into each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals. Alternatively, shake the plate on an orbital shaker for 15 minutes.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm can be used.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Pyridinone Compounds
Pyridinone derivatives have been shown to affect several key signaling pathways involved in cancer cell proliferation and survival.
Caption: Signaling pathways affected by pyridinone compounds.
This diagram illustrates how pyridinone compounds can induce G2/M cell cycle arrest and apoptosis through the upregulation of p53, p21, and JNK.[1][3] Additionally, some derivatives inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival, and VEGFR-2, a key regulator of angiogenesis.[5][6][9][10]
Experimental Workflow for In Vitro Anticancer Screening
The following diagram outlines the general workflow for screening the anticancer activity of pyridinone compounds in vitro.
Caption: Experimental workflow for MTT assay.
This workflow provides a step-by-step guide for researchers performing in vitro anticancer screening of pyridinone compounds using the MTT assay, from cell culture to data analysis.[11][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Anti-inflammatory Models for Pyridinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for widely used in vivo models to assess the anti-inflammatory properties of pyridinone derivatives. The primary focus is on the carrageenan-induced paw edema model, a staple for acute inflammation studies. Additionally, protocols for the croton oil-induced ear edema model are included to provide a comprehensive guide for screening potential anti-inflammatory drug candidates.
Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a well-established and highly reproducible method for evaluating the efficacy of acute anti-inflammatory agents.[1] Carrageenan, a sulfated polysaccharide, when injected into the subplantar region of a rat's paw, elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.
Experimental Protocol
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Pyridinone derivative (test compound)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin or Diclofenac Sodium
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Control): Administer vehicle only.
-
Group II (Positive Control): Administer a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III, IV, etc. (Test Groups): Administer the pyridinone derivative at different dose levels.
-
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point:
-
Edema (mL) = Paw volume at time 't' - Paw volume at time '0'
-
-
Calculate the percentage inhibition of edema for each treated group compared to the control group:
-
% Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100[2]
-
-
Data Presentation
The following tables summarize the anti-inflammatory effects of representative pyridinone derivatives from various studies using the carrageenan-induced paw edema model.
Table 1: Anti-inflammatory Activity of 3-Hydroxy Pyridine-4-one Derivatives in Carrageenan-Induced Rat Paw Edema [3]
| Compound | Dose (mg/kg) | Route | % Inhibition of Edema |
| Compound A | 20 | i.p. | 67% |
| Compound B | 400 | i.p. | Significant inhibition (P < 0.001) |
| Compound C | 100 | i.p. | 56% |
| Compound C | 200 | i.p. | 58% |
| Indomethacin | 10 | i.p. | 60% |
Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives in Carrageenan-Induced Rat Paw Edema [4]
| Compound | Dose (mg/kg) | Route | % Inhibition of Edema (at 3h) |
| Compound 6a | 10 | p.o. | 82.5% |
| Compound 16a | 10 | p.o. | 84% |
| Celecoxib | 10 | p.o. | Significant inhibition |
Table 3: Anti-inflammatory Activity of Pyridinalalkylimine Rhodium(I) Complexes in Carrageenan-Induced Rat Paw Edema [5]
| Compound | Dose (µmol/kg) | Route | Effect |
| 1,5-cyclooctadienepyridinalaldoxime Rhodium(I) complex | 35, 70, 140 | i.p. | Most active compound |
Experimental Workflow
Croton Oil-Induced Ear Edema in Mice
The croton oil-induced ear edema model is another common assay for screening topical and systemic anti-inflammatory agents. Croton oil contains phorbol esters that induce a strong inflammatory response characterized by edema.
Experimental Protocol
Materials:
-
Male Swiss albino mice (20-25 g)
-
Croton oil
-
Acetone (vehicle)
-
Pyridinone derivative (test compound)
-
Positive control: Indomethacin or Dexamethasone
-
Micropipettes
-
Punch biopsy tool (6 mm diameter)
-
Analytical balance
Procedure:
-
Animal Acclimatization and Grouping: Similar to the paw edema model.
-
Drug Administration:
-
Topical: Apply the test compound (dissolved in acetone) to the inner surface of the right ear 30 minutes before croton oil application.
-
Systemic: Administer the test compound orally or intraperitoneally 1 hour before croton oil application.
-
-
Induction of Edema: Apply a solution of croton oil in acetone (e.g., 20 µL of 5% solution) to the inner surface of the right ear. The left ear receives the vehicle (acetone) only and serves as the control.
-
Sample Collection: After a specified time (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.
-
Edema Measurement:
-
Cut circular sections (6 mm diameter) from both the right (treated) and left (control) ears using a punch biopsy tool.
-
Weigh the sections immediately.
-
The difference in weight between the right and left ear punches is a measure of the edema.
-
-
Data Analysis:
-
Calculate the edema for each animal:
-
Edema (mg) = Weight of right ear punch - Weight of left ear punch
-
-
Calculate the percentage inhibition of edema for each treated group compared to the control group:
-
% Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
-
-
Data Presentation
Table 4: Anti-inflammatory Activity of 3-Hydroxy Pyridine-4-one Derivatives in Croton Oil-Induced Mouse Ear Edema [3]
| Compound | Dose (mg/kg) | Route | % Inhibition of Edema |
| Compound A | 20 | i.p. | 37% |
| Compound B | 400 | i.p. | 43% |
| Compound C | 200 | i.p. | 50% |
| Indomethacin | 10 | i.p. | 65% |
Table 5: Anti-inflammatory Activity of a Pyrido[2,3-d]pyridazine-2,8-dione Derivative in Ear Edema Model [6]
| Compound | % Inhibition of Ear Edema |
| Compound 7c | 82% |
Experimental Workflow
Signaling Pathways in Inflammation Modulated by Pyridinone Derivatives
Pyridinone derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (PGs) that mediate inflammation and pain.[6][7][8] Furthermore, many pyridinone derivatives have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][10][11]
COX Inhibition Pathway
NF-κB Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of carrageenin paw edema by pyridinalalkylimine rhodium(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 8. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Bromo-1-ethylpyridin-2(1H)-one as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Bromo-1-ethylpyridin-2(1H)-one as a versatile synthetic building block for the development of novel compounds, particularly in the field of medicinal chemistry. The 2-pyridone scaffold is a privileged structure found in numerous biologically active molecules, and the presence of a bromine atom at the 5-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery.
Overview of Synthetic Applications
This compound is an ideal starting material for introducing molecular diversity at the C5 position of the pyridone ring. Its utility is primarily demonstrated through its participation in several key cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids, leading to the synthesis of biaryl and heterobiaryl compounds.
-
Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes, yielding 5-alkynyl-1-ethylpyridin-2(1H)-ones.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
-
Heck Reaction: For the coupling with alkenes to introduce vinyl groups.
These reactions pave the way for the synthesis of compounds with potential therapeutic applications, including but not limited to inhibitors of kinases and Poly (ADP-ribose) polymerase (PARP), which are implicated in cancer and inflammatory diseases.
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental protocols for key reactions involving this compound. The quantitative data presented in the tables are representative examples derived from analogous reactions with structurally similar bromo-pyridyl compounds and serve as a guide for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. The following protocol is a general guideline for the coupling of this compound with various arylboronic acids.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ [2-5 mol%] or PdCl₂(dppf) [2-5 mol%]) to the flask under a positive flow of the inert gas.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water (4:1), toluene, or DMF; 5-10 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1-ethylpyridin-2(1H)-one.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Bromo-pyridones with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-92 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 10 | 75-88 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dimethoxyethane | 80 | 18 | 70-85 |
Note: Yields are based on reactions with structurally similar bromo-pyridone substrates and may vary for this compound.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of arylalkynes. The following is a general procedure for the reaction of this compound with terminal alkynes.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂ [2-5 mol%]), and the copper(I) co-catalyst (e.g., CuI [5-10 mol%]).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., THF or DMF; 5-10 mL) and a suitable amine base (e.g., triethylamine or diisopropylamine; 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Conditions and Yields for Sonogashira Coupling of Bromo-pyridones with Terminal Alkynes
| Entry | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 80 | 6 | 85-95 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (5) / CuI (10) | i-Pr₂NH | THF | 60 | 12 | 78-90 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | RT | 24 | 70-85 |
| 4 | 1-Heptyne | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N | DMF | 70 | 8 | 80-90 |
Note: Yields are based on reactions with structurally similar bromo-pyridone substrates and may vary for this compound.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and a strong base (e.g., NaOtBu or K₃PO₄; 1.4-2.0 equiv.).
-
Add the palladium precursor (e.g., Pd₂(dba)₃ [1-2 mol%] or Pd(OAc)₂ [2-4 mol%]) and the phosphine ligand (e.g., BINAP, Xantphos, or RuPhos; 2-5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a degassed anhydrous solvent (e.g., toluene or 1,4-dioxane; 5-10 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Conditions and Yields for Buchwald-Hartwig Amination of Bromo-pyridones
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) / BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) / Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) / RuPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 75-90 |
| 4 | Piperidine | Pd(OAc)₂ (3) / DavePhos (5) | NaOtBu | 1,4-Dioxane | 90 | 20 | 82-93 |
Note: Yields are based on reactions with structurally similar bromo-pyridone substrates and may vary for this compound.[2]
Heck Reaction
The Heck reaction enables the arylation of alkenes, providing a route to substituted olefins.
Experimental Protocol: General Procedure for Heck Reaction
-
In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ [2-5 mol%]), and a phosphine ligand (e.g., PPh₃ or P(o-tol)₃ [4-10 mol%]).
-
Add a base (e.g., Et₃N or K₂CO₃; 1.5-2.0 equiv.) and a solvent (e.g., acetonitrile, DMF, or toluene; 5-10 mL).
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool to room temperature, filter off any solids, and concentrate the filtrate.
-
The crude product is then purified by column chromatography on silica gel.
Table 4: Representative Conditions and Yields for Heck Reaction of Bromo-pyridones with Alkenes
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | Et₃N | DMF | 100 | 12 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ | Acetonitrile | 80 | 24 | 75-90 |
| 3 | Acrylonitrile | Pd(OAc)₂ (4) | Et₃N | Toluene | 110 | 16 | 65-80 |
| 4 | 1-Octene | Pd(OAc)₂ (5) / P(o-tol)₃ (10) | Et₃N | DMF | 120 | 20 | 60-75 |
Note: Yields are based on reactions with structurally similar bromo-pyridone substrates and may vary for this compound.
Biological Relevance and Signaling Pathways
Derivatives of the 5-substituted-2(1H)-pyridone core are of significant interest in drug discovery due to their ability to act as inhibitors of various enzymes involved in disease pathogenesis.
Janus Kinase (JAK) Inhibition
Many cytokines, which are key signaling molecules in the immune system, rely on the Janus kinase (JAK) family of enzymes to transmit their signals.[3] The JAK-STAT signaling pathway is crucial for the regulation of immune responses, and its dysregulation is implicated in a variety of autoimmune diseases such as rheumatoid arthritis and psoriasis.[4] Small molecule inhibitors that target JAKs can block this signaling cascade, thereby reducing inflammation. The synthesis of novel 5-aryl or 5-heteroaryl-1-ethylpyridin-2(1H)-one derivatives provides a library of compounds that can be screened for potent and selective JAK inhibition.
Caption: The Janus Kinase (JAK)/STAT signaling pathway and the inhibitory action of 5-substituted-pyridinone derivatives.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (such as those with BRCA mutations), inhibiting PARP can lead to synthetic lethality, where the cancer cells are unable to repair DNA damage and undergo apoptosis. The 2-pyridone scaffold is a key component in several known PARP inhibitors. Synthesizing novel derivatives using this compound as a starting material can lead to the discovery of new and potent PARP inhibitors.
Experimental Workflow and Logic Diagrams
To effectively utilize this compound in a research and development setting, a structured workflow is essential. The following diagrams illustrate a typical synthetic workflow and the logical relationship in a drug discovery cascade.
Caption: A generalized synthetic workflow for the diversification of this compound.
Caption: Logical flow diagram for a drug discovery program utilizing the synthesized pyridinone library.
References
Application Notes and Protocols for 5-Bromo-1-ethylpyridin-2(1H)-one in Medicinal Chemistry
Disclaimer: The following application notes and protocols are provided as a representative guide for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for 5-Bromo-1-ethylpyridin-2(1H)-one in publicly accessible literature, the information herein is based on the known biological activities of the closely related analog, 5-Bromo-1-methylpyridin-2(1H)-one, and the broader class of pyridinone derivatives. The experimental protocols and quantitative data presented are illustrative and should be adapted and validated for specific research applications.
Introduction
This compound is a halogenated pyridinone derivative. The pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The presence of a bromine atom at the 5-position and an ethyl group at the 1-position offers opportunities for diverse chemical modifications to modulate potency, selectivity, and pharmacokinetic properties. The closely related analog, 5-Bromo-1-methylpyridin-2(1H)-one, is recognized as a versatile intermediate in the synthesis of anti-inflammatory and antimicrobial agents.[3][4] This suggests that this compound holds potential as a valuable building block for the discovery of novel therapeutics targeting a range of diseases.
Potential Therapeutic Applications
Based on the profile of related pyridinone compounds, this compound and its derivatives are promising candidates for development in the following areas:
-
Anti-Inflammatory Agents: Many pyridinone derivatives are potent inhibitors of key signaling pathways in inflammation, such as the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[3][4][5] Inhibition of these pathways can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β, making them attractive targets for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[5]
-
Antimicrobial Agents: The pyridinone scaffold is present in some antimicrobial agents, and intermediates like 5-Bromo-1-methylpyridin-2(1H)-one are used in their synthesis.[3][4] Derivatives of this compound could be explored for activity against a range of bacterial and fungal pathogens.
-
Kinase Inhibitors for Oncology: Dysregulation of kinase signaling is a hallmark of many cancers. The pyridinone core can serve as a hinge-binding motif for various kinases, and its derivatives have been investigated as inhibitors of kinases implicated in cancer, such as Bruton's tyrosine kinase (BTK).[1][2][6][7]
Quantitative Data Summary
The following table provides illustrative quantitative data for representative pyridinone-based inhibitors to serve as a benchmark for screening campaigns involving this compound derivatives.
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference Compound | Reference IC50 (nM) |
| Pyridinone-A | p38α MAPK | Cell-free | 26 | - | SB203580 | 50 |
| Pyridinone-B | IKKβ | Cell-free | 150 | - | TPCA-1 | 17.9 |
| Pyridinone-C | BTK | Cell-free | 8 | - | Ibrutinib | 0.5 |
| Pyridinone-D | S. aureus | MIC | 8000 (8 µg/mL) | ATCC 29213 | Vancomycin | 1000 (1 µg/mL) |
| Pyridinone-E | E. coli | MIC | 16000 (16 µg/mL) | ATCC 25922 | Ciprofloxacin | 10 (0.01 µg/mL) |
Note: The data in this table is hypothetical and intended for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the N-alkylation of a pyridinone precursor.
Materials:
-
5-Bromo-2-hydroxypyridine
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-Bromo-2-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 60 °C for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualization of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Protocol 2: In Vitro Anti-Inflammatory Assay - Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol is designed to evaluate the potential of this compound derivatives to inhibit the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (derivatives of this compound)
-
Dexamethasone (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds and dexamethasone for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for TNF-α measurement.
-
TNF-α Quantification: Determine the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay (MTT): Add MTT solution to the remaining cells in the plate and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm to assess cell viability.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value.
Visualization of Anti-Inflammatory Assay Workflow:
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria with a known antibiotic), a growth control (bacteria in broth), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Signaling Pathway Diagrams
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in the cellular response to stress and in the production of pro-inflammatory cytokines. Pyridinone derivatives have been developed as inhibitors of p38α MAPK.
Caption: Inhibition of the p38 MAPK signaling pathway by pyridinone derivatives.
NF-κB Signaling Pathway
The NF-κB signaling pathway is another critical regulator of inflammation. Some pyridinone-containing compounds may exert their anti-inflammatory effects by inhibiting this pathway, for instance, by targeting IκB kinase (IKK).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromopyridinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromopyridin-2(1H)-one. The following sections address common side reactions and other issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 5-bromopyridin-2(1H)-one?
A1: The most common synthetic strategies commence with 2-aminopyridine. This is typically followed by bromination to yield 2-amino-5-bromopyridine, which then undergoes a Sandmeyer reaction to produce 2,5-dibromopyridine. The final step involves the hydrolysis of 2,5-dibromopyridine to the desired 5-bromopyridin-2(1H)-one. An alternative final step can be the direct conversion of 2-amino-5-bromopyridine to 5-bromopyridin-2(1H)-one via diazotization followed by hydrolysis.
Q2: What is the most common side reaction during the synthesis of the 2-amino-5-bromopyridine intermediate?
A2: The most frequently encountered side reaction is the over-bromination of 2-aminopyridine, which results in the formation of 2-amino-3,5-dibromopyridine.[1][2] This impurity can be challenging to separate from the desired product due to similar physical properties.
Q3: How can the formation of 2-amino-3,5-dibromopyridine be minimized?
A3: To minimize the formation of the di-brominated byproduct, it is crucial to carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine).[1] Using a slight excess or an equimolar amount of the brominating agent is recommended. Additionally, controlling the reaction temperature, typically keeping it low, and ensuring slow, portion-wise addition of the brominating agent can significantly reduce over-bromination.[1]
Q4: What are the potential side reactions during the Sandmeyer reaction of 2-amino-5-bromopyridine?
A4: The Sandmeyer reaction, used to convert 2-amino-5-bromopyridine to 2,5-dibromopyridine, can be accompanied by the formation of biaryl compounds as byproducts. This occurs due to a radical mechanism where the aryl radical can couple with another aryl radical.
Q5: What issues can arise during the final hydrolysis of 2,5-dibromopyridine to 5-bromopyridin-2(1H)-one?
A5: While specific side reactions for this step are not extensively documented in the provided search results, potential issues could include incomplete hydrolysis, leading to residual 2,5-dibromopyridine in the final product. Furthermore, harsh reaction conditions (e.g., high temperatures or extreme pH) could potentially lead to the formation of other positional isomers or di-hydroxylated pyridine derivatives, although this is speculative based on general chemical principles.
Troubleshooting Guides
Problem 1: Low Yield of 2-Amino-5-bromopyridine and Presence of 2-Amino-3,5-dibromopyridine Impurity
Symptoms:
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The final yield of 2-amino-5-bromopyridine is significantly lower than expected.
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Characterization (e.g., NMR, LC-MS) of the product shows signals corresponding to 2-amino-3,5-dibromopyridine.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br₂). Use a 1:1 molar ratio of 2-aminopyridine to the brominating agent. |
| High Reaction Temperature | Maintain a low reaction temperature, typically between 0-5 °C, during the addition of the brominating agent to minimize over-reactivity. |
| Rapid Addition of Reagents | Add the brominating agent slowly and in portions to the solution of 2-aminopyridine to maintain control over the reaction exotherm and local concentrations. |
| Inefficient Purification | If the impurity has already formed, purification can be achieved by recrystallization or column chromatography. Washing the crude product with a suitable solvent in which the di-bromo compound is more soluble can also be effective. |
Problem 2: Low Yield in the Sandmeyer Reaction to form 2,5-Dibromopyridine
Symptoms:
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The yield of 2,5-dibromopyridine is poor after the Sandmeyer reaction.
-
Presence of tar-like substances or a complex mixture of byproducts.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Decomposition of Diazonium Salt | The diazonium salt intermediate is often unstable. It is critical to maintain a low temperature (typically 0-5 °C) throughout the diazotization and Sandmeyer reaction. |
| Presence of Impurities in the Starting Material | Ensure the 2-amino-5-bromopyridine used is of high purity, as impurities can interfere with the reaction. |
| Suboptimal Copper Catalyst | Use a fresh and active source of copper(I) bromide. The catalyst can be prepared in situ or a commercially available source can be used. |
| Formation of Biaryl Byproducts | While difficult to completely eliminate, optimizing the reaction conditions, such as temperature and reaction time, can help to minimize the formation of these byproducts. |
Problem 3: Incomplete Hydrolysis or Low Purity of 5-Bromopyridin-2(1H)-one
Symptoms:
-
The presence of starting material (2,5-dibromopyridine) in the final product.
-
Low overall yield of the desired pyridinone.
-
The appearance of unexpected signals in analytical data, suggesting other impurities.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Ensure the hydrolysis reaction is allowed to proceed for a sufficient amount of time at the appropriate temperature to ensure complete conversion. Monitor the reaction progress using techniques like TLC or LC-MS. |
| Suboptimal Base Concentration | The concentration of the base (e.g., sodium hydroxide) used for hydrolysis is crucial. Use the recommended concentration and stoichiometry to ensure efficient reaction. |
| Formation of Other Isomers or Byproducts | Although not explicitly detailed in the search results, harsh conditions could lead to other products. If unexpected impurities are observed, consider milder reaction conditions (e.g., lower temperature, weaker base) and carefully purify the product by recrystallization or column chromatography. |
Experimental Protocols
Synthesis of 2-Amino-5-bromopyridine
This protocol is adapted from a method utilizing N-Bromosuccinimide (NBS) for the bromination of 2-aminopyridine.[1]
-
Materials: 2-aminopyridine, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 2-aminopyridine in acetonitrile in a reaction vessel.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of NBS (1.0 equivalent) in acetonitrile to the cooled solution of 2-aminopyridine over a period of 1-2 hours, while maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-amino-5-bromopyridine.
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Synthesis of 2,5-Dibromopyridine via Sandmeyer Reaction
This is a general procedure for the Sandmeyer reaction.
-
Materials: 2-amino-5-bromopyridine, Sodium nitrite, Hydrobromic acid, Copper(I) bromide.
-
Procedure:
-
Suspend 2-amino-5-bromopyridine in a solution of hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
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In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0-5 °C.
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Slowly add the cold diazonium salt solution to the cold copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with water and sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2,5-dibromopyridine by distillation or column chromatography.
-
Synthesis of 5-Bromopyridin-2(1H)-one by Hydrolysis of 2,5-Dibromopyridine
-
Materials: 2,5-dibromopyridine, Sodium hydroxide, Water.
-
Procedure:
-
Dissolve 2,5-dibromopyridine in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or dioxane).
-
Add a solution of sodium hydroxide.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the product.
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Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 5-bromopyridin-2(1H)-one.
-
Further purification can be achieved by recrystallization.
-
Data Presentation
Table 1: Influence of Brominating Agent Stoichiometry on the Formation of 2-Amino-3,5-dibromopyridine
| Molar Ratio (2-aminopyridine:NBS) | Yield of 2-amino-5-bromopyridine (%) | Percentage of 2-amino-3,5-dibromopyridine impurity (%) |
| 1:1 | ~90% | <5% |
| 1:1.1 | ~85% | 10-15% |
| 1:1.2 | ~75% | >20% |
| Note: The data presented here are illustrative and based on general trends observed in the literature. Actual results may vary depending on specific reaction conditions. |
Mandatory Visualizations
Caption: Synthetic pathway of 5-bromopyridinone and its major side reactions.
Caption: Troubleshooting workflow for the synthesis of 5-bromopyridinone.
References
Minimizing homocoupling in Suzuki reactions of bromopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling and other side reactions in Suzuki-Miyaura cross-coupling reactions of bromopyridines.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with bromopyridine substrates?
A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react to form a symmetrical dimer. In the Suzuki reaction of bromopyridines, this can manifest as either the formation of a bipyridine (from two bromopyridine molecules) or a biaryl byproduct from the self-coupling of the boronic acid reagent (Ar'-Ar').[1][2] This unwanted reaction consumes starting materials, reduces the yield of the desired cross-coupled product (Ar-Ar'), and complicates purification.[1] The electron-rich nature of some substituted pyridines can influence the catalytic cycle rates, potentially making side reactions like homocoupling more competitive.[1]
Q2: What are the primary causes of homocoupling in Suzuki reactions?
A2: The most common causes of homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1][3]
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Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of two boronic acid molecules.[1][3] Higher oxygen levels have been shown to directly increase the formation of homocoupling byproducts.[1][4]
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Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must be reduced in situ to the active Pd(0) form to initiate the main catalytic cycle. One pathway for this reduction involves the homocoupling of two boronic acid molecules, which generates Pd(0) at the expense of your starting material.[1][3][4]
Q3: How can I effectively remove oxygen from my reaction mixture to minimize homocoupling?
A3: Rigorous degassing of solvents and the reaction vessel is the most critical step to prevent oxygen-mediated homocoupling.[1] Standard methods include:
-
Sparging: Bubbling an inert gas, such as Argon or Nitrogen, through the solvent for an extended period (e.g., 15-30 minutes) before adding the catalyst.[1]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under a high vacuum, and then thawing. This cycle is typically repeated three times for maximum effectiveness.[1]
Q4: Can the choice of palladium source influence the extent of homocoupling?
A4: Yes, the choice of palladium source is crucial. Using a Pd(0) precatalyst, such as Pd₂(dba)₃, can help to avoid the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[1] If a Pd(II) precatalyst is used, the addition of a mild reducing agent can sometimes help to form the active Pd(0) species without consuming the boronic acid via homocoupling.[1]
Q5: How do ligands and bases affect homocoupling in Suzuki reactions of bromopyridines?
A5:
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often recommended.[1][5] These ligands can accelerate the rate-determining oxidative addition step of the main Suzuki cycle, allowing the desired cross-coupling to outcompete the homocoupling pathway.[1]
-
Bases: The choice of base is critical and can significantly impact reaction yield, rate, and selectivity.[6] A milder base, such as K₃PO₄ or KF, might suppress side reactions compared to stronger bases.[1] The optimal base is often substrate-dependent and may require screening.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of bromopyridines, with a focus on minimizing homocoupling.
| Issue | Potential Cause | Recommended Solution |
| High levels of boronic acid homocoupling | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction vessel using techniques like sparging with an inert gas or the freeze-pump-thaw method.[1] |
| Use of a Pd(II) precatalyst. | Switch to a Pd(0) precatalyst (e.g., Pd₂(dba)₃) to bypass the initial reduction step that can consume the boronic acid.[1] | |
| Suboptimal ligand choice. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired cross-coupling reaction.[1] | |
| Low yield of the desired product | Catalyst inhibition by the pyridine nitrogen. | Use bulky phosphine ligands to shield the palladium center and prevent coordination with the pyridine nitrogen.[5] |
| Inefficient oxidative addition. | Increase the reaction temperature or screen different palladium catalysts and more electron-rich, bulky ligands.[5] | |
| Protodeboronation (hydrolysis of the boronic acid). | Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1][5] | |
| Formation of bipyridine (homocoupling of bromopyridine) | Generally less common than boronic acid homocoupling. | This can also be promoted by certain palladium species. Optimizing the catalyst system and reaction conditions as described for boronic acid homocoupling can help minimize this side reaction.[2] |
Data Presentation: Effect of Reaction Parameters on Homocoupling
The following table summarizes the general effect of various reaction parameters on the formation of homocoupling byproducts.
| Parameter | Modification | Expected Effect on Homocoupling | Rationale |
| Atmosphere | Rigorously degassed (Inert gas sparge, Freeze-Pump-Thaw) | Decrease | Minimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II).[1] |
| Palladium Source | Pd(0) precatalyst (e.g., Pd₂(dba)₃) | Decrease | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[1] |
| Pd(II) precatalyst (e.g., Pd(OAc)₂) + mild reducing agent | Decrease | Helps form the active Pd(0) without consuming the boronic acid through homocoupling.[1] | |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | Decrease | Accelerates the oxidative addition and reductive elimination steps, making the cross-coupling pathway more favorable over homocoupling.[1] |
| Base | Milder base (e.g., K₃PO₄, KF) | Decrease | A milder base may help to suppress side reactions.[1] The choice is highly substrate-dependent. |
| Boronic Acid Derivative | Pinacol or MIDA boronate esters | Decrease | These esters are often more stable towards protodeboronation and can exhibit different reactivity in transmetalation, sometimes reducing side reactions.[1] |
| Reagent Addition | Slow addition of boronic acid/ester via syringe pump | Decrease | Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[1] |
Experimental Protocols
Representative Protocol for Minimizing Homocoupling in the Suzuki Coupling of a Bromopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).[7]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7][8]
-
Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% SPhos).[7]
-
Addition of Solvent: Add the anhydrous, degassed solvent via syringe.[7]
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
-
Work-up:
-
Purification: Purify the crude product by column chromatography on silica gel.[7]
Visualizations
Caption: Suzuki catalytic cycle and competing homocoupling pathway.
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: General experimental workflow for Suzuki coupling.
References
Preventing dehalogenation of 5-Bromo-1-ethylpyridin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the unwanted dehalogenation of 5-Bromo-1-ethylpyridin-2(1H)-one during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem?
A1: Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond, in this case, the carbon-bromine bond, which is then typically replaced by a hydrogen atom.[1] This is a significant problem in syntheses, such as palladium-catalyzed cross-coupling reactions, because it leads to the formation of an undesired byproduct (1-ethylpyridin-2(1H)-one) instead of the intended product. This reduces the overall yield and complicates the purification process.[2][3]
Q2: What is the primary mechanism causing dehalogenation of this compound in cross-coupling reactions?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][3] This hydride can be generated from various sources in the reaction mixture, including solvents (like alcohols), bases, amines, or even certain phosphine ligands.[2][3] The palladium-hydride can then react with the palladium-bound pyridinone intermediate, leading to reductive elimination of the dehalogenated product instead of the desired cross-coupled molecule.[2]
Q3: Are N-heterocyclic compounds like this compound particularly prone to dehalogenation?
A3: Yes, N-heterocyclic halides, especially those that are electron-deficient, are often more susceptible to dehalogenation compared to other aryl halides.[3] The presence of the nitrogen atom in the ring can influence the electronic properties of the molecule and its interaction with the catalyst, sometimes favoring the dehalogenation side reaction.[3]
Troubleshooting Guide
Problem: Significant formation of the dehalogenated byproduct, 1-ethylpyridin-2(1H)-one, is observed during a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
| Potential Cause | Recommended Solution |
| Inappropriate Ligand Choice | The rate of reductive elimination of the desired product is too slow, allowing the dehalogenation pathway to compete. Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to accelerate the desired C-C or C-N bond-forming reductive elimination, outcompeting the dehalogenation pathway.[2][4] |
| Base Selection | Strong alkoxide bases (e.g., NaOtBu) can promote the formation of palladium-hydride species, leading to dehalogenation. Switch to milder inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[3][4] Ensure the base is anhydrous.[4] |
| Solvent Choice | Protic solvents or solvents that can act as a hydride source (e.g., alcohols) can directly contribute to dehalogenation. Use anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF.[3][4][5] Toluene is often a superior choice as it has been observed to produce less dehalogenation than dioxane or DMF in some cases.[5] |
| High Reaction Temperature | Elevated temperatures can sometimes increase the rate of the dehalogenation side reaction. Lower the reaction temperature and monitor the reaction over a longer period. The optimal temperature should be determined empirically for each specific reaction.[4] |
| Presence of Water or Protic Impurities | Water and other protic species can serve as proton sources for hydrodehalogenation.[4] Rigorously dry all reagents, solvents, and glassware. Conduct the reaction under a strictly inert atmosphere of nitrogen or argon to prevent moisture from the air from entering the reaction.[4] |
| Prolonged Reaction Time | Extended exposure to catalytic conditions after the starting material has been consumed can lead to the slow degradation of the product and an increase in byproducts. Monitor the reaction closely by TLC or LC-MS and perform the work-up as soon as the starting material is fully consumed.[4] |
Data Presentation
The selection of the ligand and base is critical in minimizing dehalogenation. The following table summarizes general trends observed for their impact on the outcome of a generic Suzuki-Miyaura coupling with a bromopyridine substrate.
Table 1: Impact of Ligand and Base on Dehalogenation
| Ligand | Base | Relative Temperature | Dehalogenation Byproduct (%) | Desired Product Yield (%) |
|---|---|---|---|---|
| PPh₃ | NaOtBu | High | 25-40 | 50-65 |
| dppf | Cs₂CO₃ | Moderate to Low | 5-15 | 75-85 |
| XPhos | K₃PO₄ | Low | <5 | >90 |
Note: Yields are illustrative and will vary depending on the specific coupling partners and reaction conditions. Data is adapted from general trends reported in the literature.[4]
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to suppress the formation of the dehalogenated byproduct.
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Reagent Preparation: In an inert atmosphere glovebox or under a strict stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.3 mol%), and anhydrous potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
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Substrate Addition: To the same tube, add this compound (1.0 eq) and the desired arylboronic acid (1.2 eq).
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Solvent Addition: Add anhydrous, degassed toluene via syringe. The reaction concentration should be carefully optimized, typically in the range of 0.1-0.5 M.
-
Degassing: If not prepared in a glovebox, seal the tube and degas the reaction mixture thoroughly. This can be achieved by bubbling argon through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the sealed reaction mixture to the optimized temperature (typically 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction periodically by TLC or LC-MS to determine the point of completion and avoid unnecessarily long reaction times.[4]
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Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.
Visualizations
Figure 1. Competing catalytic cycles for Suzuki-Miyaura coupling and dehalogenation.
Figure 2. A logical workflow for troubleshooting dehalogenation in experiments.
References
Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling with Bromopyridines
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the Suzuki-Miyaura cross-coupling of bromopyridines.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with bromopyridines often challenging?
A1: The primary challenges with bromopyridines, especially 2-bromopyridine, stem from the pyridine nitrogen atom. Its lone pair of electrons can coordinate with the palladium catalyst, leading to inhibition or deactivation of the catalyst.[1][2][3][4] This can result in low reaction yields. Additionally, the electronic properties of the pyridine ring can affect the reactivity of the carbon-bromine bond in the crucial oxidative addition step of the catalytic cycle.[2]
Q2: Which palladium catalyst and ligand combination is most effective for coupling with bromopyridines?
A2: There is no single "best" catalyst system, as the optimal choice depends on the specific bromopyridine isomer and the boronic acid partner. However, for the challenging 2-bromopyridines, bulky and electron-rich phosphine ligands are highly recommended to shield the palladium center and prevent pyridine coordination.[1]
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For 2-Bromopyridines: Ligands such as SPhos, XPhos, and RuPhos (Buchwald-type ligands) paired with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ often provide good results.[1]
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For 3- and 4-Bromopyridines: These isomers are generally less challenging. Standard catalysts like Pd(PPh₃)₄ can be effective.[1] For more difficult couplings or to improve yields, systems like PdCl₂(dppf) or a Pd(II) source with a Buchwald ligand can be advantageous.[1]
Q3: Can the reaction be performed under air?
A3: It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[5] For reproducible and high-yield results, the reaction should be conducted under an inert atmosphere, such as nitrogen or argon.[2][5]
Q4: How can I minimize the protodeboronation of my boronic acid?
A4: Protodeboronation, the hydrolysis of the boronic acid to the corresponding arene, is a common side reaction, often promoted by high temperatures and aqueous basic conditions.[2] To minimize it:
-
Use fresh and pure boronic acids.
-
Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more resistant to protodeboronation.[1]
-
Use anhydrous solvents and minimize water content.[1]
-
Weaker bases or fluoride-based bases like KF can sometimes be beneficial.[1]
-
Keep reaction times as short as possible.[2]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen can bind to the palladium catalyst.[1][5] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to sterically shield the palladium center.[1][6] |
| Inefficient Oxidative Addition | The C-Br bond on the pyridine ring may be less reactive.[1] Increase the reaction temperature or screen different, more electron-rich and bulky ligands to facilitate this step.[1] |
| Inactive Catalyst | The palladium source may not be in its active Pd(0) state. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[2][6] |
| Poor Solubility | Starting materials may not be fully dissolved.[5] Screen different solvents or solvent mixtures (e.g., 1,4-dioxane/water, Toluene, DMF) to improve solubility.[3][5] |
| Suboptimal Base | The chosen base may not be effective for the transmetalation step. Screen a variety of bases with different strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[5][7] |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause & Solution |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen.[5] Solution: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or sparging with an inert gas (N₂ or Ar).[2][5] |
| Protodeboronation | The boronic acid is unstable under the reaction conditions.[2] Solution: Use more stable boronic esters or potassium trifluoroborate salts.[1] Minimize water in the reaction and consider using weaker bases.[1] |
| Dehalogenation (Hydrodebromination) | The bromo group is replaced by a hydrogen atom. This can be caused by trace palladium hydride species.[2] Solution: Screening different bases and solvents can help mitigate this side reaction.[2] |
Data Presentation: Catalyst System and Reaction Condition Comparison
Table 1: Recommended Catalyst & Ligand Systems for Bromopyridines
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | None | 2-5 | A standard, air-sensitive Pd(0) catalyst, often effective for 3- and 4-bromopyridines.[2] |
| Pd(OAc)₂ | SPhos | 2 / 4 | A robust system, particularly good for electron-rich and sterically hindered substrates like 2-bromopyridines.[2] |
| Pd₂(dba)₃ | XPhos | 2.5 / 5 | An effective system for challenging couplings.[2] |
| PdCl₂(dppf) | None | 3-5 | A versatile catalyst often used for a wide range of Suzuki couplings.[2][4] |
Table 2: Common Solvents and Bases for Suzuki Coupling of Bromopyridines
| Solvent System | Base | Base Equivalents | Typical Temperature (°C) |
| 1,4-Dioxane / H₂O (e.g., 4:1) | K₂CO₃ | 2.0 - 3.0 | 90 - 100 |
| Toluene | K₃PO₄ | 2.0 - 3.0 | 100 - 110 |
| DMF | Na₂CO₃ | 2.0 - 3.0 | 80 - 120 |
| THF / H₂O (e.g., 4:1) | K₃PO₄ | 2.0 - 3.0 | 80 - 100 |
| 1,4-Dioxane | Cs₂CO₃ | 2.0 - 3.0 | 90 - 110 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2][4]
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4][5]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3][4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure product.[3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Key factors influencing the outcome of Suzuki coupling reactions.
References
Technical Support Center: Purification of Substituted Pyridinone Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted pyridinone products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in substituted pyridinone products?
A1: The most probable impurities are unreacted starting materials, residual reagents, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed. For instance, in syntheses involving a Hantzsch-like condensation, impurities may include unreacted aldehydes, β-keto esters, and the nitrogen source. Incomplete cyclization can also lead to intermediates such as enamines.[1] Additionally, symmetrical 1,4-dihydropyridines can form as side products, and oxidation of the dihydropyridine ring may yield the corresponding pyridine derivative.[2]
Q2: What is a good starting point for the purification of a crude substituted pyridinone product?
A2: A simple aqueous workup is often a beneficial first step. Depending on the nature of the impurities, washing the crude product with water or a saturated aqueous solution of sodium bicarbonate can help remove acidic or water-soluble impurities.[1] Following a workup, a preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to select the most appropriate and efficient purification technique.[3]
Q3: How can I remove colored impurities from my pyridinone product?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon, followed by filtration. This is typically performed during the recrystallization process.[1]
Q4: My purified substituted pyridinone appears to be degrading over time. How can I improve its stability?
A4: Many pyridinone derivatives, particularly aminopyridines, can be sensitive to light and air. It is advisable to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to enhance stability.[1] The stability of some pyridinone-related compounds can also be pH-dependent, so it is best to store them in their solid, neutral form.[2]
Q5: What are the best methods to assess the purity of my final substituted pyridinone product?
A5: A combination of techniques is recommended for an accurate purity assessment:
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Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of multiple components. A single spot in several different solvent systems is a good indicator of purity.[2]
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by measuring the area percentage of the main peak.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities that have distinct signals.[2]
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Melting Point: A sharp melting point range that is close to the literature value is indicative of high purity. Broad melting point ranges often suggest the presence of impurities.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallizing | The solvent is too nonpolar for the compound at the cooling temperature, or the solution is supersaturated. | - Add a small amount of a more polar co-solvent (e.g., a few drops of methanol to an ethyl acetate solution).- Try a different solvent system.- Ensure the cooling process is slow and undisturbed.- Seeding with a small crystal of the pure compound can initiate crystallization.[1][2] |
| No crystal formation upon cooling | The compound is too soluble in the chosen solvent, or the concentration is too low. | - Reduce the volume of the solvent by evaporation.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists, then warm to redissolve and cool slowly.[1] |
| Low recovery of purified product | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the crystallization mixture for a longer period or to a lower temperature.- After filtering, wash the crystals with a minimal amount of ice-cold solvent.[1] |
Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC | The mobile phase is either too polar or not polar enough. | - Adjust the polarity of the mobile phase. If spots remain at the baseline, increase the polarity. If spots move with the solvent front, decrease the polarity.[1] |
| Streaking of spots on TLC or column | The compound is too polar for the stationary phase, the sample is overloaded, or the compound has acidic/basic properties. | - Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds).- Apply a more dilute solution of the sample.- Consider using a different stationary phase (e.g., alumina instead of silica gel).[1] |
| Product is not eluting from the column | The mobile phase is not polar enough to move the compound through the stationary phase. | - Gradually increase the polarity of the mobile phase. A gradient elution, starting with a low polarity solvent and gradually increasing the proportion of a high polarity solvent, can be very effective.[1] |
Data Presentation
The following tables provide representative data on the purification of substituted pyridinones. The values are illustrative and can vary depending on the specific compound, the nature of the impurities, and the precise experimental conditions.
Table 1: Comparison of Purification Methods for a Generic Substituted Pyridinone
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Notes |
| Recrystallization | 60 - 85 | > 95 | Yield is highly dependent on the initial purity of the crude product.[2] |
| Column Chromatography | 50 - 80 | > 98 | Yield can be lower due to product loss on the column.[2] |
Table 2: Recrystallization Solvent Systems for a Hypothetical N-Aryl Pyridinone
| Solvent System | Typical Recovery Yield (%) | Purity Achieved (%) | Notes |
| Methanol | 85-95 | >98 | Often provides good crystal formation for N-aryl pyridones. |
| Ethanol | 80-90 | >98 | A common and effective solvent for recrystallizing pyridone derivatives. |
| Ethanol/Water | 85-92 | >97 | The addition of water as an anti-solvent can improve the crystal yield. |
| Ethyl Acetate/Hexane | 75-85 | >97 | A good option when the compound is too soluble in ethyl acetate alone. |
| Toluene/Heptane | 70-80 | >96 | Suitable for less polar pyridone derivatives. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for many substituted pyridinone products that are solids.
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Dissolution: Place the crude substituted pyridinone in a clean Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.[2]
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.[2]
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Addition of Anti-solvent: To the hot ethanolic solution, add hot deionized water dropwise until the solution just begins to turn cloudy (this is the cloud point).[2]
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Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.[2]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.[2]
-
Drying: Dry the crystals under vacuum to a constant weight.[2]
Protocol 2: Flash Column Chromatography
This protocol is a general guideline for the purification of substituted pyridinones using silica gel chromatography.
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with varying ratios of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.3-0.4 for the desired product.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow the silica gel to settle, ensuring uniform packing without air bubbles.[3]
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully load the dry, adsorbed sample onto the top of the packed column.[3]
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a less polar mixture and gradually increase the polarity.[2]
-
Fraction Collection: Collect the eluate in fractions and monitor them by TLC to identify the fractions containing the pure product.[2]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[3]
Mandatory Visualizations
References
Technical Support Center: Synthesis of 5-Bromo-1-ethylpyridin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-1-ethylpyridin-2(1H)-one for improved yields.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method involves a two-step process: the bromination of 1-ethylpyridin-2(1H)-one. This approach is often favored for its straightforward nature and the commercial availability of the starting material.
Q2: What are the critical parameters to control during the bromination step?
The critical parameters to control during the bromination of 1-ethylpyridin-2(1H)-one are reaction temperature, the choice of brominating agent, and the solvent. Careful control of these factors is essential to minimize the formation of poly-brominated byproducts and ensure high regioselectivity.
Q3: How can I purify the crude this compound?
Purification can be effectively achieved through recrystallization.[1] The choice of solvent is crucial for obtaining high purity crystals. Common solvents for recrystallization of similar N-aryl pyridones include methanol and ethanol.[1] A mixture of ethanol and water can also be effective.[1] Column chromatography on silica gel can be employed as an alternative or supplementary purification step.
Q4: What are some alternative synthetic strategies for this molecule?
Alternative strategies could involve the cyclization of an appropriately substituted acyclic precursor. For instance, aza-annulation of δ-dienamino esters has been used to prepare similar 5-methoxycarbonylpyridin-2(1H)-ones and could be adapted for this synthesis.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. |
| Formation of byproducts (e.g., poly-brominated species). | Optimize the stoichiometry of the brominating agent. Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of liquid bromine. Control the reaction temperature, as lower temperatures often favor mono-bromination. | |
| Loss of product during workup or purification. | Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase. For recrystallization, use a minimal amount of hot solvent and allow for slow cooling to maximize crystal recovery.[1] | |
| Presence of Multiple Spots on TLC After Reaction | Formation of isomeric or poly-brominated byproducts. | Improve the regioselectivity of the bromination. This can be achieved by using a less reactive brominating agent or by changing the solvent to one that can better direct the substitution. |
| Degradation of the starting material or product. | Ensure the reaction is performed under inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air or moisture. Avoid excessively high temperatures. | |
| Difficulty in Product Purification | Product co-elutes with impurities during column chromatography. | Experiment with different solvent systems (eluents) for column chromatography to improve separation. A gradient elution might be necessary. |
| Oiling out during recrystallization. | Ensure the chosen recrystallization solvent is appropriate. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] If oiling out persists, try using a solvent pair. |
Experimental Protocols
Protocol 1: Bromination of 1-ethylpyridin-2(1H)-one
This protocol is a generalized procedure based on common bromination reactions of activated aromatic rings.
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Dissolution: Dissolve 1-ethylpyridin-2(1H)-one (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide, 1.05 equivalents) in the same solvent to the cooled solution over a period of 30-60 minutes.
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Reaction: Stir the reaction mixture at 0-5 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
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Quenching: Once the reaction is complete, quench any excess brominating agent by adding a saturated aqueous solution of sodium thiosulfate.
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Workup: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Brominating Agents for the Synthesis of this compound (Hypothetical Data)
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Br₂ | Acetic Acid | 25 | 2 | 65 | 85 |
| Br₂ | Dichloromethane | 0 | 4 | 75 | 90 |
| NBS | Acetic Acid | 25 | 6 | 80 | 95 |
| NBS | Dichloromethane | 0 -> 25 | 8 | 85 | >98 |
Note: This data is hypothetical and for illustrative purposes to guide optimization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Buchwald-Hartwig Amination of Pyridyl Halides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of pyridyl halides. The content is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low or No Product Yield
Question: I am not getting any, or very little, of my desired aminopyridine product. What are the common causes and how can I improve the yield?
Answer:
Low or no yield in the Buchwald-Hartwig amination of pyridyl halides is a common issue that can often be resolved by systematically evaluating and optimizing the reaction components. The primary factors to consider are the choice of ligand, base, catalyst precursor, and solvent, as well as the inherent reactivity of the specific pyridyl halide.
Troubleshooting Steps:
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Ligand Screening: The ligand is crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. For pyridyl halides, which are electron-deficient and can coordinate to the palladium center, sterically hindered and electron-rich phosphine ligands are often required. Consider screening a panel of ligands.
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Base Selection: The choice of base is critical and can significantly impact the reaction rate and outcome. Strong, non-nucleophilic bases are generally preferred, but weaker bases may be necessary for substrates with base-sensitive functional groups.
-
Catalyst and Precatalyst Choice: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, using a pre-catalyst can lead to more consistent results by ensuring the efficient generation of the active Pd(0) species.
-
Solvent Considerations: The solvent must be anhydrous and capable of solubilizing all reaction components. Toluene and 1,4-dioxane are commonly used, but other ethereal or aromatic solvents can be effective.
2. Catalyst Deactivation with Pyridyl Substrates
Question: I suspect my catalyst is being deactivated by the nitrogen on my pyridyl halide. How can I prevent this?
Answer:
The lone pair of electrons on the pyridine nitrogen can indeed coordinate to the palladium catalyst, leading to deactivation. This is a prevalent issue when working with pyridyl substrates.
Solutions:
-
Use of Sterically Hindered Ligands: Bulky ligands, such as biarylphosphines (e.g., XPhos, RuPhos, BrettPhos), can create a sterically crowded environment around the palladium center, which physically hinders the coordination of the pyridine nitrogen.[1][2]
-
Bidentate Ligands: Bidentate phosphine ligands like BINAP and DPPF can be effective as they are less prone to displacement from the palladium center by the coordinating pyridyl substrate.[1][3]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form strong bonds with palladium and can be less susceptible to displacement, offering a robust alternative for challenging substrates.
3. Prominent Side Reactions: Hydrodehalogenation
Question: I am observing a significant amount of the dehalogenated pyridine starting material in my reaction mixture. What causes this side reaction and how can I minimize it?
Answer:
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[1] It often arises from competing pathways in the catalytic cycle, such as β-hydride elimination from an amine or the presence of water.
Mitigation Strategies:
-
Choice of Base: The base can influence the extent of hydrodehalogenation. Screening different bases is recommended.
-
Thoroughly Dry Reagents and Solvents: Ensure all reagents, solvents, and glassware are scrupulously dried to minimize water content.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired amination versus the undesired hydrodehalogenation.
4. General Experimental Protocol
Question: What is a good starting point for a general experimental protocol for the Buchwald-Hartwig amination of a pyridyl halide?
Answer:
The following is a general protocol that can be adapted and optimized for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[4][5]
Detailed Experimental Protocol:
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.5-2.0 equivalents).
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Assembly: Seal the Schlenk tube, and then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Add the pyridyl halide (1.0 equivalent) and the amine (1.1-1.2 equivalents) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Reagent Screening Guidance
The following tables provide a starting point for selecting reaction components based on published data for similar substrates. Yields are highly substrate-dependent and optimization is often necessary.
Table 1: Comparison of Ligands for the Amination of 2-Chloropyridine with a Primary Amine
| Ligand | Pd Source | Base | Solvent | Temperature (°C) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | High |
| RuPhos | Pd(OAc)₂ | K₂CO₃ | 1,4-Dioxane | 110 | Moderate |
| BrettPhos | G3-Precatalyst | LHMDS | THF | 80 | High |
| SPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | Moderate-High |
Data compiled from various sources for illustrative purposes.
Table 2: Comparison of Bases for the Amination of 3-Bromopyridine with a Secondary Amine
| Base | Pd Source | Ligand | Solvent | Temperature (°C) | Yield (%) |
| NaOtBu | Pd₂(dba)₃ | BINAP | Toluene | 100 | 95 |
| LiHMDS | Pd(OAc)₂ | XPhos | THF | 80 | 92 |
| Cs₂CO₃ | Pd₂(dba)₃ | Xantphos | 1,4-Dioxane | 110 | 88 |
| K₃PO₄ | Pd(OAc)₂ | DavePhos | Toluene | 110 | 85 |
Data compiled from various sources for illustrative purposes.
Visualized Workflows and Pathways
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting a low-yielding Buchwald-Hartwig amination of a pyridyl halide.
Caption: A step-by-step troubleshooting guide for low-yield reactions.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
This diagram outlines the key steps in the catalytic cycle. Understanding this pathway can help in diagnosing which step might be failing.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Technical Support Center: Synthesis and Purification of 5-Bromo-1-ethylpyridin-2(1H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 5-Bromo-1-ethylpyridin-2(1H)-one and the removal of its byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: During the synthesis of this compound, particularly through the bromination of 1-ethylpyridin-2(1H)-one, several byproducts can form. The most common impurities include:
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Unreacted Starting Material: Incomplete reaction can leave residual 1-ethylpyridin-2(1H)-one.
-
Positional Isomers: Bromination at other positions on the pyridinone ring can lead to the formation of isomers, with 3-Bromo-1-ethylpyridin-2(1H)-one being a likely candidate.
-
Di-brominated Byproducts: Over-bromination can result in the formation of di-brominated species, such as 3,5-Dibromo-1-ethylpyridin-2(1H)-one.[1][2]
Q2: My crude product is an oil, but it's supposed to be a solid. What should I do?
A2: If your this compound product is an oil at room temperature, it is likely due to the presence of impurities that are depressing the melting point. Purification via column chromatography is recommended to separate the desired solid product from these impurities.
Q3: I'm having trouble getting my product to crystallize during recrystallization. What can I do?
A3: If crystallization is not occurring, several techniques can be employed:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a seed crystal to the solution to initiate crystallization.
-
Solvent Adjustment: The solvent system may not be optimal. You can try a different solvent or a mixture of solvents. Adding a non-polar "anti-solvent" (a solvent in which your product is insoluble) dropwise to a solution of your product in a more polar solvent can also induce precipitation.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an effective method to monitor the separation of your product from impurities during column chromatography. By spotting the crude mixture and the collected fractions on a TLC plate, you can identify which fractions contain the pure product. For quantitative purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the recommended method.[1][3]
Troubleshooting Guides
Issue 1: Low Yield After Synthesis and Purification
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring with TLC. Consider increasing the reaction time or temperature if necessary. |
| Suboptimal Brominating Agent Stoichiometry | The molar ratio of the brominating agent (e.g., N-bromosuccinimide) to the starting material is crucial. An excess may lead to more di-brominated byproducts, while an insufficient amount will result in unreacted starting material. Optimize the stoichiometry based on literature procedures for similar compounds. |
| Product Loss During Workup | Ensure proper phase separation during extractions. Minimize the number of transfer steps. |
| Inefficient Purification | For recrystallization, ensure you are using the minimum amount of hot solvent to dissolve the crude product to maximize recovery upon cooling. For column chromatography, improper solvent selection can lead to poor separation and product loss. |
Issue 2: Presence of Multiple Spots on TLC After Purification
| Possible Cause | Troubleshooting Steps |
| Co-eluting Impurities in Column Chromatography | The chosen mobile phase may not be optimal for separating the product from a specific impurity. Experiment with different solvent systems, varying the polarity. A gradient elution (gradually increasing the polarity of the mobile phase) can often improve separation. |
| Product Decomposition on Silica Gel | Some brominated compounds can be unstable on acidic silica gel. Consider deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the eluent. Alternatively, using a different stationary phase like alumina might be beneficial. |
| Incomplete Recrystallization | The chosen recrystallization solvent may not be effective at excluding certain impurities. Try a different solvent or a solvent pair. A second recrystallization may be necessary to achieve higher purity. |
Data Presentation
Table 1: Comparison of Purification Methods for Brominated Pyridinones (Analogous Compounds)
| Purification Method | Compound Type | Typical Solvents/Mobile Phase | Reported Purity Achieved | Typical Recovery Yield (%) | Reference |
| Recrystallization | N-aryl pyridones | Methanol | >98% | 85-95 | [4] |
| Recrystallization | N-aryl pyridones | Ethanol | >98% | 80-90 | [4] |
| Recrystallization | N-aryl pyridones | Ethanol/Water | >97% | 85-92 | [4] |
| Recrystallization | N-aryl pyridones | Ethyl Acetate/Hexane | >97% | 75-85 | [4] |
| Column Chromatography | Brominated Aromatics | Dichloromethane/Hexane | >99% | Variable | [2] |
Note: The data presented is for analogous compounds and should be used as a guideline. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure)
This procedure is based on the general method for the bromination of N-substituted 2-pyridones using N-bromosuccinimide (NBS).
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Dissolution: Dissolve 1-ethylpyridin-2(1H)-one in a suitable solvent such as chloroform or tetrahydrofuran (THF) in a round-bottom flask.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) portion-wise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes to several hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate or sodium bisulfite to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. For N-substituted pyridones, ethanol, methanol, or a mixture of ethyl acetate and hexanes are good starting points.[4] The ideal solvent should dissolve the crude product at elevated temperatures but have low solubility at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude product in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen mobile phase, applying pressure to increase the flow rate.
-
Fraction Collection: Collect the eluent in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Synthesis of this compound and potential byproducts.
Caption: General workflow for the purification of this compound.
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. tdcommons.org [tdcommons.org]
- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
Stability of 5-Bromo-1-ethylpyridin-2(1H)-one under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1-ethylpyridin-2(1H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound at room temperature in a dry, well-sealed container to prevent degradation.
Q2: Is this compound stable under acidic conditions?
A2: While specific data for this compound is limited, pyridinones are generally stable in mild acidic conditions. However, strong acids may lead to hydrolysis or other degradation pathways. It is advisable to perform a small-scale trial to assess stability in your specific acidic reaction medium. A related compound, 5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine, is reported to be stable under acidic and neutral conditions.[1]
Q3: What is the stability of this compound in the presence of bases?
A3: The stability in the presence of bases is dependent on the base strength and reaction temperature. While stable with mild inorganic bases at room temperature, strong bases, especially at elevated temperatures, can promote side reactions. For instance, in palladium-catalyzed cross-coupling reactions, bases like sodium tert-butoxide or potassium carbonate are used, indicating reactivity under these specific basic conditions.
Q4: Can this compound be used in palladium-catalyzed cross-coupling reactions?
A4: Yes, the bromo-substituent on the pyridinone ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions typically involve a palladium catalyst, a phosphine ligand, and a base at elevated temperatures.
Q5: What are the potential degradation pathways for this compound at high temperatures?
Troubleshooting Guides
Issue 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction
Problem: You are performing a Suzuki-Miyaura coupling reaction with this compound and a boronic acid, but you observe low or no yield of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a freshly opened bottle or a catalyst stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ. |
| Inappropriate Ligand | The choice of phosphine ligand is crucial. For heteroaryl bromides, ligands like SPhos, XPhos, or RuPhos are often effective. Screen a variety of ligands to find the optimal one for your specific substrates. |
| Incorrect Base | The strength and type of base can significantly impact the reaction. Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can depend on the boronic acid and other functional groups present. |
| Solvent Issues | Ensure the solvent is anhydrous and deoxygenated. Common solvents for Suzuki reactions include toluene, dioxane, and DMF. The reaction may also be sensitive to the solvent polarity. |
| Low Reaction Temperature | Suzuki reactions often require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate. Ensure your reaction is being heated to the appropriate temperature. |
| Boronic Acid Decomposition | Boronic acids can be unstable, especially at high temperatures or in the presence of water. Use fresh, high-purity boronic acid. |
Issue 2: Unidentified Byproducts in the Reaction Mixture
Problem: After your reaction with this compound, you observe unexpected byproducts in your crude NMR or LC-MS.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Debromination | Under certain reductive conditions or in the presence of a palladium catalyst and a hydrogen source, reductive debromination can occur, leading to the formation of 1-ethylpyridin-2(1H)-one. Minimize sources of hydrogen in your reaction. |
| Hydrolysis of the Pyridinone Ring | Under harsh acidic or basic conditions, particularly at elevated temperatures, the pyridinone ring may be susceptible to hydrolysis. Buffer the reaction mixture if possible and use the mildest conditions necessary. |
| Side Reactions with Nucleophiles | Strong nucleophiles may displace the bromo substituent, although this is less common than palladium-catalyzed reactions. If strong nucleophiles are present, consider protecting other functional groups or using milder reaction conditions. |
| Thermal Degradation | As mentioned, high temperatures can lead to decomposition. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
Experimental Protocols
Stability Test under Acidic and Basic Conditions
This protocol provides a general method to assess the stability of this compound under specific acidic or basic conditions.
Materials:
-
This compound
-
Desired acidic or basic solution (e.g., 1M HCl, 1M NaOH)
-
An appropriate organic solvent (e.g., acetonitrile, THF)
-
Internal standard (e.g., dodecane)
-
LC-MS or GC-MS for analysis
Procedure:
-
Prepare a stock solution of this compound and an internal standard in the chosen organic solvent.
-
In a reaction vial, add a known volume of the stock solution.
-
Add the acidic or basic solution to the vial.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 50 °C).
-
At various time points (e.g., 1h, 4h, 24h), take an aliquot of the reaction mixture.
-
Quench the reaction by neutralizing the acid or base.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the extracted sample by LC-MS or GC-MS to determine the concentration of the starting material relative to the internal standard.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Catalyst Poisoning in Reactions with Pyridine-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in reactions involving pyridine-containing compounds. For researchers, scientists, and drug development professionals, understanding and mitigating catalyst poisoning is crucial for efficient and reproducible synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of pyridine-containing compounds?
A1: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance. In reactions involving pyridine or its derivatives, the lone pair of electrons on the nitrogen atom can strongly coordinate to the active metal center of the catalyst (e.g., Palladium, Platinum, Rhodium, Nickel). This coordination can block active sites, prevent the binding of reactants, and ultimately inhibit or halt the catalytic cycle, leading to decreased reaction rates and lower yields.[1][2] This is a form of chemical deactivation.[3]
Q2: Which types of reactions and catalysts are most susceptible to poisoning by pyridines?
A2: A broad range of transition metal-catalyzed reactions are susceptible. Particularly affected are:
-
Cross-coupling reactions: Suzuki-Miyaura, Heck, and C-H activation reactions catalyzed by Palladium are highly susceptible. The nitrogen atom in pyridylboronic acids or pyridyl halides can act as a poison.[1][4][5]
-
Hydrogenation reactions: Catalysts such as Palladium on carbon (Pd/C), Platinum oxides (PtO₂), and Rhodium on carbon (Rh/C) used for the reduction of functional groups or the pyridine ring itself can be poisoned by the pyridine substrate or the piperidine product.[6][7]
-
Carbonylation reactions: Nickel catalysts used in these processes can also be poisoned by nitrogen-containing heterocycles like pyridine.
Q3: What are the typical signs of catalyst poisoning in my reaction?
A3: Common indicators of catalyst poisoning include:
-
A significant decrease in the reaction rate or a complete stall of the reaction before the starting material is fully consumed.[6]
-
The need for higher catalyst loading, temperature, or pressure to achieve the desired conversion.[6]
-
Formation of byproducts due to changes in reaction pathways.[6]
-
In heterogeneous catalysis, a change in the appearance of the catalyst, such as the formation of palladium black, can indicate catalyst agglomeration and deactivation.[2]
Q4: Can a catalyst poisoned by pyridine be regenerated?
A4: Regeneration is sometimes possible but depends on the nature of the catalyst and the strength of the poison's binding. For heterogenous catalysts like Pd/C, washing with acidic solutions or specific solvent systems can help remove the adsorbed pyridine and restore some or all of the catalytic activity.[8][9] One patented method for regenerating a deactivated palladium/carbon catalyst from a reaction involving 2-chloropyridine involves washing with deionized water, then methanol, followed by treatment with a reducing agent.[10] This process has been shown to recover over 90% of the initial activity.[10]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling with Pyridylboronic Acids
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to Bulkier, Electron-Rich Ligands: Employ sterically hindered phosphine ligands like XPhos, SPhos, or RuPhos. These ligands can promote faster catalytic turnover, which can outcompete the poisoning process.[2][4] 2. Use Palladium Pre-catalysts: Well-defined pre-catalysts can ensure the efficient generation of the active catalytic species.[2] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation.[6] |
| Protodeboronation of Pyridylboronic Acid | 1. Use Milder Bases: Switch to bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH, especially in the presence of water.[4] 2. Use Anhydrous Conditions: Minimize water in the reaction mixture. 3. Employ Boronic Acid Surrogates: Consider using more stable derivatives like MIDA boronates or trifluoroborate salts, which slowly release the boronic acid into the reaction.[4] |
| Inefficient Oxidative Addition or Transmetalation | 1. Change the Halide: If using a pyridyl chloride, consider switching to the more reactive bromide or iodide.[2] 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments.[2] 3. Screen Different Bases: The choice of base can significantly impact transmetalation efficiency.[2] |
Issue 2: Stalled or Slow Hydrogenation of a Pyridine Derivative
| Possible Cause | Troubleshooting Steps |
| Product Inhibition/Poisoning | 1. Increase Catalyst Loading: A higher catalyst loading can compensate for the active sites blocked by the piperidine product.[6] 2. Optimize Reaction Conditions: Lowering the reaction temperature, if feasible, can sometimes reduce the strength of product adsorption. 3. Flow Chemistry: In a continuous flow setup, maintaining a high concentration of the reactant relative to the product can minimize catalyst contact with the poisoning product. |
| Poor Catalyst Quality or Activity | 1. Use a Fresh Catalyst: Ensure the catalyst is not old, has been stored correctly, and is from a reputable supplier.[6] 2. Catalyst Activation: Ensure proper pre-treatment of the catalyst if required (e.g., pre-reduction). |
| Sub-optimal Reaction Conditions | 1. Increase Hydrogen Pressure: Insufficient hydrogen pressure can lead to slow reaction rates. 2. Optimize Temperature: While higher temperatures can sometimes promote side reactions, they are often necessary to achieve reasonable reaction rates. |
Data on Catalyst Performance and Poisoning
The following tables summarize qualitative and semi-quantitative data on the impact of pyridine-containing compounds on catalyst performance.
Table 1: Effect of Pyridine Position on Reactivity in Suzuki-Miyaura Coupling
| Pyridylboronic Acid Position | Stability | Tendency for Catalyst Poisoning | General Reactivity |
| 2-pyridyl | Low | High | Challenging |
| 3-pyridyl | Moderate | Moderate | Good |
| 4-pyridyl | Moderate | Moderate | Good |
Source: Information compiled from multiple sources indicating that 2-pyridylboronic acids are the most challenging due to the proximity of the nitrogen to the boronic acid group, which facilitates both catalyst poisoning and protodeboronation.[4]
Table 2: Qualitative Impact of Pyridine on Hydrogenation Catalysts
| Catalyst | Substrate/Poison | Observed Effect |
| Pd/C | Pyridine | Can act as a poison, but also used as an additive for chemoselective hydrogenations. |
| Rh/C | Pyridine Derivatives | Active for hydrogenation, but susceptible to poisoning. |
| PtO₂ | Pyridine Derivatives | Commonly used for pyridine hydrogenation, but can be poisoned by the product. |
| Raney Nickel | Nitrogen-containing compounds | Susceptible to poisoning. |
Source: Compiled from various sources discussing the use and challenges of these catalysts in pyridine hydrogenation.[6][7]
Experimental Protocols
Protocol 1: Monitoring Catalyst Deactivation by ¹H NMR Spectroscopy
This protocol provides a method for in-situ monitoring of a reaction to observe catalyst deactivation over time.
Objective: To determine the reaction kinetics and identify catalyst deactivation by observing a decrease in the rate of product formation.
Materials:
-
NMR tube and spectrometer
-
Reactants, catalyst, and deuterated solvent
-
Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the starting material, internal standard, and any other reagents in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum before the addition of the catalyst to serve as a t=0 reference.
-
Initiate Reaction: Add the catalyst to the NMR tube, quickly mix, and place it in the pre-heated NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes).[11]
-
Data Analysis:
-
Integrate the signals of the starting material, product, and the internal standard in each spectrum.
-
Calculate the concentration or relative amount of the product at each time point.
-
Plot the concentration of the product versus time. A plateau in product formation before complete consumption of the starting material is indicative of catalyst deactivation.[2]
-
Protocol 2: Temperature-Programmed Desorption (TPD) of Pyridine
TPD is used to study the strength of adsorption of a molecule on a catalyst surface, which can provide insights into its poisoning potential.
Objective: To characterize the acid sites of a catalyst and the strength of pyridine adsorption.
Materials:
-
TPD apparatus with a mass spectrometer
-
The catalyst to be analyzed
-
A gas mixture of pyridine in an inert carrier gas (e.g., Helium)
-
Inert gas for purging
Procedure:
-
Catalyst Pretreatment: Place a known amount of the catalyst in the TPD reactor and pre-treat it under a flow of inert gas at an elevated temperature to clean the surface.[12]
-
Adsorption: Cool the catalyst to the desired adsorption temperature (e.g., 100-150 °C) and introduce the pyridine/inert gas mixture until the surface is saturated.[12]
-
Purging: Purge the system with the inert gas at the adsorption temperature to remove any weakly physisorbed pyridine.[12]
-
Temperature Programming: Heat the catalyst at a linear rate (e.g., 10 °C/min) under a constant flow of inert gas.[13]
-
Detection: The mass spectrometer detects the molecules desorbing from the catalyst surface as a function of temperature.
-
Data Analysis: The resulting TPD profile will show desorption peaks. The temperature at which a peak maximum occurs is related to the strength of the bond between pyridine and the catalyst surface. Higher desorption temperatures indicate stronger binding and a more potent poison.[6]
Visualizing Catalyst Poisoning and Troubleshooting
The following diagrams illustrate the mechanism of catalyst poisoning, a troubleshooting workflow, and the catalyst lifecycle.
Caption: Mechanism of catalyst poisoning by a pyridine-containing compound.
Caption: Troubleshooting workflow for reactions with pyridine compounds.
Caption: The lifecycle of a catalyst in reactions with pyridine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. US4717696A - Regeneration of a supported palladium catalyst used in the conversion of cyanohydrins to their aldoses - Google Patents [patents.google.com]
- 10. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. One moment, please... [stolichem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purifying Pyridinone Derivatives by Column Chromatography
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the column chromatography of pyridinone derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of pyridinone derivatives.
Q1: Why am I seeing poor separation or co-elution of my pyridinone derivative with impurities?
Poor resolution is a common challenge, especially with isomers that have very similar physicochemical properties.[1] To improve separation, consider the following factors:
-
Stationary Phase Selection: Standard silica gel or C18 columns may not provide sufficient selectivity.[1] Try columns that offer different interaction mechanisms.
-
Mobile Phase Optimization: The composition of the mobile phase is critical. Small adjustments can significantly impact selectivity.[1]
-
Column Temperature: Adjusting the column temperature can influence the thermodynamics of the separation and improve peak shape and resolution.[1]
Q2: My compound is exhibiting significant peak tailing. What is the cause and how can I fix it?
Peak tailing for basic compounds like pyridinones is often caused by secondary interactions with acidic residual silanol groups on the silica backbone of the column.[1]
Solutions:
-
Use End-Capped Columns: Modern, thoroughly end-capped columns have fewer free silanol groups.[1]
-
Deactivate Silica Gel: For flash chromatography, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a competing base like triethylamine (1-3%).[2]
-
Mobile Phase Modifier: Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate these interactions. However, this is often not compatible with mass spectrometry (MS) detection.[1]
-
Adjust pH: Controlling the pH of the mobile phase can suppress the ionization of silanol groups.[3][4]
Q3: My pyridinone derivative seems to be decomposing on the column. How can I prevent this?
Some pyridinone derivatives can be unstable on acidic silica gel.[5]
Troubleshooting Steps:
-
Test for Stability: Spot your compound on a TLC plate and let it sit for a while before eluting to see if degradation occurs.
-
Deactivate Silica Gel: Use silica gel that has been treated with a base like triethylamine to neutralize acidic sites.[2]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a different type of chromatography (e.g., reversed-phase).[5]
Q4: My compound is not eluting from the column, or the retention time is extremely long. What should I do?
This can happen for several reasons, from incorrect solvent selection to strong interactions with the stationary phase.[5]
Possible Causes and Solutions:
-
Incorrect Solvent System: Double-check that you are using the correct mobile phase and that the polarity is appropriate to elute your compound.[5] You may need to gradually increase the polarity of your mobile phase (gradient elution).[2][5]
-
Strong Interaction with Stationary Phase: If your pyridinone derivative is highly polar or basic, it may be interacting very strongly with the silica gel. Consider using a more polar mobile phase or a different stationary phase. For highly charged pyridinium compounds, using a mobile phase with a high salt concentration (e.g., ammonium acetate) can improve elution and peak shape in HILIC mode.
-
Compound Precipitation: The compound may have precipitated at the top of the column if the sample was loaded in a solvent in which it is not very soluble in the mobile phase. Ensure the sample is dissolved in a minimal amount of a suitable solvent, ideally the mobile phase itself.[1][6]
Frequently Asked Questions (FAQs)
Q1: What are the best stationary phases for purifying pyridinone derivatives?
The choice of stationary phase depends on the specific properties of the pyridinone derivative and the impurities.
| Stationary Phase | Primary Interaction Mechanism | Best For |
| Normal Phase (e.g., Silica Gel) | Adsorption (Polar interactions) | General purpose purification of less to moderately polar pyridinones. |
| Reversed-Phase (e.g., C18, C8) | Hydrophobic (Dispersive) interactions | Water-soluble or polar organic solvent-soluble analytes.[7][8] |
| Phenyl Phases | π-π interactions | Aromatic pyridinone derivatives.[1] |
| Fluorinated Phases (e.g., PFP) | Dipole-dipole and ion-exchange interactions | Providing alternative selectivity to C18 for polar and aromatic pyridinones.[1] |
| Mixed-Mode Columns | Combination of reversed-phase and ion-exchange or HILIC | Polar and ionizable isomers that are difficult to separate by other means.[1][9] |
Q2: How do I select and optimize the mobile phase?
Mobile phase selection is crucial for achieving good separation.
| Parameter | Recommendation | Rationale |
| Solvent Choice (Normal Phase) | Typically Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients. | These solvent systems provide a good polarity range for eluting many organic compounds from silica gel.[10] |
| Solvent Choice (Reversed-Phase) | Acetonitrile/Water or Methanol/Water gradients.[4] | Acetonitrile and methanol are common organic modifiers. Switching between them can change selectivity as methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a stronger dipole.[1] |
| pH Control | Adjust the pH of the aqueous component of the mobile phase. For basic pyridinones, a slightly acidic pH (e.g., 3.5) can be effective.[1] | The ionization state of pyridinone isomers is highly dependent on pH. Controlling pH can significantly alter retention and selectivity.[1][3][4] |
| Additives/Modifiers | Small amounts of acid (e.g., formic acid, TFA) or base (e.g., triethylamine, ammonia) can be added.[11] | These can improve peak shape by suppressing unwanted interactions with the stationary phase. Note that TFA is not ideal for MS detection. |
Q3: How should I prepare and load my sample onto the column?
Proper sample loading is key to achieving a good separation.[6]
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase solvent.[1] If a stronger solvent is needed for dissolution, use the absolute minimum volume to avoid broadening the initial sample band.[6]
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[6][10] This powder can then be carefully added to the top of the column.[10]
Experimental Protocols
Protocol 1: General Silica Gel Column Chromatography
This protocol is suitable for the purification of moderately polar pyridinone derivatives.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 4:1 hexane:ethyl acetate).[10]
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring uniform packing without air bubbles. Drain the excess solvent until it is level with the top of the silica.[10]
-
Sample Loading: Load the sample using either the wet or dry loading method described above.[10]
-
Elution: Carefully add the mobile phase and begin eluting. A gradient elution (gradually increasing the polarity of the mobile phase) can be used for complex mixtures.[2]
-
Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.[10]
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[10]
Protocol 2: Deactivation of Silica Gel
This protocol is useful when dealing with acid-sensitive pyridinone derivatives.[2]
-
Prepare Solvent System: Identify a suitable solvent system for your separation and add 1-3% triethylamine.
-
Pack Column: Pack the column with silica gel using this triethylamine-containing solvent system.
-
Flush Column: Flush the column with a volume of this solvent equal to the volume of the silica gel. Discard the eluant.
-
Run Chromatography: The silica is now deactivated. You can proceed with running the column using your chosen solvent system (with or without triethylamine).
Visualizations
Caption: Troubleshooting workflow for common column chromatography issues.
Caption: Decision process for mobile phase selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. mastelf.com [mastelf.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. linklab.gr [linklab.gr]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. helixchrom.com [helixchrom.com]
- 10. benchchem.com [benchchem.com]
- 11. flash-chromatography.com [flash-chromatography.com]
Technical Support Center: Recrystallization of 5-Bromo-1-ethylpyridin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 5-Bromo-1-ethylpyridin-2(1H)-one, a key intermediate in pharmaceutical and chemical research.
Troubleshooting Guide
Q1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is not polar enough to dissolve your compound.
-
Solution 1: Increase Solvent Polarity. If you are using a non-polar solvent, try a more polar one. For pyridinone derivatives, solvents like ethanol or methanol are often effective.[1][2]
-
Solution 2: Use a Solvent Mixture. You can add a "good" solvent (one in which the compound is highly soluble) dropwise to the heated mixture until the compound dissolves. A common combination for pyridinones is an ethanol/water system, where water acts as the anti-solvent.[1]
-
Solution 3: Increase the Amount of Solvent. It's possible you have not added enough solvent. Add small increments of hot solvent until the solid dissolves. However, be cautious not to add a large excess, as this will reduce your recovery yield.[1]
Q2: My compound dissolved, but no crystals are forming upon cooling. What is the problem?
A2: This issue can arise from several factors, including using too much solvent or the cooling process being too rapid.
-
Solution 1: Induce Crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.
-
-
Solution 2: Reduce Solvent Volume. If the solution is too dilute, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Solution 3: Slower Cooling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.[1]
-
Solution 4: Add an Anti-Solvent. If your compound is highly soluble in the chosen solvent, you can add a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes slightly cloudy. Then, gently heat the solution until it becomes clear again and allow it to cool slowly. For example, if you used ethanol, water can be used as an anti-solvent.[1]
Q3: An oil has formed instead of crystals. How can I fix this?
A3: Oiling out occurs when the compound comes out of solution at a temperature above its melting point.
-
Solution 1: Re-dissolve and Cool Slowly. Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A Dewar flask or insulated container can be used to slow the cooling rate.
-
Solution 2: Change the Solvent System. The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a different solvent mixture. A less polar solvent system, such as ethyl acetate/hexane, might be a suitable alternative.[1]
Q4: The purity of my recrystallized product is still low. What can I do?
A4: Low purity after recrystallization can be due to impurities being trapped within the crystals or the chosen solvent not effectively separating the compound from the impurities.
-
Solution 1: Perform a Second Recrystallization. A second recrystallization will often significantly improve purity.
-
Solution 2: Hot Filtration. If there are insoluble impurities present in your crude product, perform a hot filtration of the dissolved solution before allowing it to cool. This will remove any solid impurities.[1]
-
Solution 3: Wash the Crystals. After filtering the crystals, wash them with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[1]
Frequently Asked Questions (FAQs)
Q5: What is the best solvent for recrystallizing this compound?
A5: While the ideal solvent must be determined experimentally, good starting points for pyridinone derivatives include methanol and ethanol.[1] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be very effective.[1] The principle of "like dissolves like" suggests that polar solvents will be more effective for this polar molecule.[3]
Q6: How much solvent should I use for the recrystallization?
A6: The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[1] This creates a saturated solution upon cooling, maximizing the yield of crystals. A good practice is to start with a small amount of solvent and add more in small portions until the compound dissolves at the solvent's boiling point.
Q7: What is a mixed-solvent recrystallization and when should I use it?
A7: A mixed-solvent (or two-solvent) recrystallization is used when no single solvent has the ideal solubility characteristics for your compound.[2] It involves a pair of miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[2] This technique is useful when your compound is either too soluble or not soluble enough in common single solvents.
Q8: How can I improve the yield of my recrystallization?
A8: To maximize your yield:
-
Use the minimum amount of hot solvent necessary for dissolution.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[1]
-
Minimize the amount of cold solvent used to wash the crystals.
Quantitative Data Summary
The following table summarizes typical recovery yields and achievable purity for the recrystallization of a structurally analogous compound, 1-(4-bromophenyl)pyridin-2(1H)-one, which can serve as a benchmark for the recrystallization of this compound.
| Solvent System | Typical Recovery Yield (%) | Purity Achieved (%) | Notes |
| Methanol | 85-95 | >98 | Often provides good crystal formation for N-substituted pyridones.[1] |
| Ethanol | 80-90 | >98 | A common and effective solvent for pyridone derivatives.[1] |
| Ethanol/Water | 85-92 | >97 | The addition of water as an anti-solvent can improve crystal yield.[1] |
| Ethyl Acetate/Hexane | 75-85 | >97 | A good option when the compound is too soluble in ethyl acetate alone.[1] |
Detailed Experimental Protocol
This protocol is a general guideline for the recrystallization of this compound based on standard laboratory techniques and information from analogous compounds.
-
Solvent Selection: Begin by performing small-scale solubility tests to determine the optimal solvent or solvent pair. A good starting point is ethanol or methanol. The ideal solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue to add small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.[1]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surface.[1]
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
-
Analysis: Determine the melting point and purity of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
References
Validation & Comparative
A Comparative Analysis of 5-Bromo-1-ethylpyridin-2(1H)-one and Other Pyridinone Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects. This guide provides a comparative overview of the anticancer activity of 5-Bromo-1-ethylpyridin-2(1H)-one and related pyridinone analogs, supported by experimental data from peer-reviewed studies. The information presented herein is intended to inform structure-activity relationship (SAR) studies and guide the development of novel pyridinone-based therapeutic agents.
Comparative Cytotoxicity of Pyridinone Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyridinone analogs against different human cancer cell lines. The data has been compiled from multiple sources to provide a comparative perspective. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions between studies.
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | (Structure not available in search results) | Data not available in search results | N/A | N/A |
| 1-(4-bromophenyl)pyridin-2(1H)-one | (Structure available in source) | MCF-7 (Breast) | 15.6 | [1] |
| 1-(4-bromophenyl)pyridin-2(1H)-one | (Structure available in source) | HepG2 (Liver) | 21.3 | [1] |
| 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile | (Structure available in source) | A-549 (Lung) | 0.00803 | [2] |
| 6-amino-4-(4-(diphenylamino)phenyl)-1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | (Structure available in source) | A-549 (Lung) | 0.0095 | [2] |
| 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile | (Structure available in source) | MDA-MB-231 (Breast) | 0.0103 | [2] |
| 6-amino-4-(4-(diphenylamino)phenyl)-1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | (Structure available in source) | MDA-MB-231 (Breast) | 0.0147 | [2] |
| Compound 4c (a 3-cyanopyridine derivative) | (Structure available in source) | HCT-116 (Colon) | 7.15 ± 0.35 | [3] |
| Compound 4d (a 3-cyanopyridine derivative) | (Structure available in source) | HepG2 (Liver) | 6.95 ± 0.34 | [3] |
| N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivative 4b | (Structure available in source) | HCT-116 (Colon) | Moderate Activity | [4] |
| N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivative 4e | (Structure available in source) | HCT-116 (Colon) | Moderate Activity | [4] |
Note: While specific data for this compound was not found, the table provides context on the activity of other brominated and substituted pyridinone analogs. The high potency of the dicarbonitrile derivatives highlights the significant impact of substitutions on the pyridinone core.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anticancer activity of pyridinone derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well plates
-
Test compounds (pyridinone analogs)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[5][6]
HER2 Kinase Inhibition Assay (ADP-Glo™)
This assay is used to measure the inhibition of HER2 kinase activity.[7]
Materials:
-
Recombinant HER2 enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Substrate and ATP mixture
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low volume plates
-
Luminometer
Procedure:
-
Reagent Preparation: Dilute the enzyme, substrate, ATP, and test compounds in the Kinase Buffer.
-
Reaction Mixture: In a 384-well plate, add 1 µl of the test inhibitor (or 5% DMSO for control), 2 µl of the enzyme, and 2 µl of the substrate/ATP mix.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Record the luminescence.
-
Data Analysis: Determine the IC50 value from the dose-response curve.[7]
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved in cancer and its treatment can aid in understanding the mechanism of action of novel therapeutic agents.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel pyridinone-based anticancer agents.
Caption: A generalized workflow for the discovery and preclinical development of novel pyridinone-based anticancer agents.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Many pyridinone derivatives are designed to inhibit this pathway.
Caption: Simplified representation of the VEGFR-2 signaling pathway and the point of intervention for pyridinone inhibitors.
HER2 Signaling Pathway
Human Epidermal Growth Factor Receptor 2 (HER2) is another critical receptor tyrosine kinase implicated in the development and progression of several types of cancer.
Caption: Overview of the HER2 signaling pathway, a key target for anticancer therapies including certain pyridinone analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
Unveiling the Potency of Substituted 2-Pyridones: A Comparative Guide to Their Biological Activity
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is relentless. Among the myriad of heterocyclic compounds, substituted 2-pyridones have emerged as a privileged scaffold, demonstrating a broad spectrum of biological activities. This guide provides an objective comparison of the anticancer, antibacterial, and antiviral properties of various substituted 2-pyridones, supported by experimental data and detailed methodologies.
The 2-pyridone core, a six-membered nitrogen-containing heterocycle, is a versatile pharmacophore found in numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with favorable physicochemical properties like metabolic stability and water solubility, makes it an attractive starting point for the design of new drugs.[3] This guide delves into the comparative biological activities of variously substituted 2-pyridone derivatives, offering a valuable resource for medicinal chemists and pharmacologists.
Anticancer Activity: A Tale of Potency and Selectivity
Substituted 2-pyridones have demonstrated significant potential as anticancer agents, with numerous studies reporting potent activity against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[3][4]
A series of pyrano[3,2-c]pyridone derivatives, for instance, have shown remarkable anticancer activity.[3][4] As detailed in Table 1, compounds with specific substitutions on the pendant aromatic ring exhibit potent cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with GI50 values in the nanomolar to low micromolar range.[4] Notably, certain substitutions, such as a 3-bromo-4,5-dimethoxyphenyl group, have been associated with superior activity.[3][4]
Further studies on other series of 2-pyridone derivatives have also revealed promising results against cell lines like HCT-116 (colon cancer).[3][4] The comparative data underscores the critical role of the substitution pattern in determining the anticancer efficacy of these compounds.
Comparative Anticancer Activity of Substituted 2-Pyridones
| Compound Series | Substitution (R) | Target Cell Line | IC50 / GI50 (µM) | Reference |
| Pyrano[3,2-c]pyridones | 3-Br-4-NMe2C6H3 | HeLa | 0.33 | [3][4] |
| 3-Br-4,5-(MeO)2C6H2 | HeLa | 0.58 | [3][4] | |
| Dihydropyridines | Cl, R1=R2=H | HeLa | 10.7 | [3][4] |
| R=R1=H, R2=NO2 | HCT-116 | 9.3 | [3][4] | |
| R=R2=H, R1=Me | HCT-116 | 9.6 | [3][4] | |
| Pyrano[3,2-c]quinolones | 3-Br-4-OH-5-MeOC6H2 | MCF-7 | 0.003 | [4] |
| 3-Br-4,5-(MeO)2C6H2 | HeLa | 0.013 | [4] |
IC50 (Inhibitory Concentration 50) and GI50 (Growth Inhibitory Concentration 50) values represent the concentration of a compound that is required for 50% inhibition of cell growth or viability.
Antibacterial Activity: A New Frontier Against Drug Resistance
The rise of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antibiotics.[5] Substituted 2-pyridones have emerged as a promising class of antibacterial agents, with activity against both Gram-positive and Gram-negative pathogens.[3][6]
Ring-fused 2-pyridones, for example, have demonstrated bactericidal activity against vancomycin-resistant enterococci (VRE), a high-priority pathogen.[5] These compounds exhibit a dual mechanism of action, being bacteriostatic against actively dividing cells and bactericidal against non-dividing stationary phase cells.[5] Furthermore, they have shown synergistic effects when combined with standard-of-care antibiotics like vancomycin.[5][6]
Another class of derivatives, quinolone-pyridine hybrids, has also displayed potent antibacterial activity.[3] As shown in Table 2, these compounds exhibit low Minimum Inhibitory Concentration (MIC) values against various bacterial strains, in some cases surpassing the efficacy of the standard drug Ciprofloxacin.[3] The substitutions on the 2-pyridone scaffold play a crucial role in determining the spectrum and potency of antibacterial action.[7]
Comparative Antibacterial Activity of Substituted 2-Pyridones
| Compound Series | Substitution (R) | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone-pyridine hybrids | 4-MeOC6H4 | Staphylococcus aureus | 2.34 | [3] |
| 4-MeOC6H4 | Escherichia coli | 2.34 | [3] | |
| 2-furanyl | Escherichia coli | 2.34 | [3] | |
| 4-ClC6H4 | Klebsiella planticola | 4.68 | [3] | |
| Ring-fused 2-pyridones | PS757 | Enterococcus faecalis OG1RF | 3-6 | [6] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Antiviral Activity: Targeting Viral Replication
The versatility of the 2-pyridone scaffold extends to antiviral applications.[8][9] Research has highlighted the potential of substituted 2-pyridones as inhibitors of various viruses, including the Hepatitis B Virus (HBV) and the main protease of SARS-CoV-2.[10][11][12]
A series of novel 2-pyridone derivatives have been synthesized and evaluated for their anti-HBV activity, demonstrating moderate to good inhibition of HBV DNA replication.[10][11] Specific compounds exhibited potent activity with high selectivity indexes, indicating a favorable therapeutic window.[10][11] The development of a pharmacophore model for these compounds provides a valuable tool for the future design of even more potent HBV inhibitors.[10]
More recently, the 2-pyridone scaffold has been identified as a key pharmacophore for inhibiting the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[12] Computational studies have identified natural products containing the 2-pyridone core with predicted potent inhibitory activity against this critical viral target.[12]
Comparative Antiviral Activity of Substituted 2-Pyridones
| Compound | Target Virus | Activity | IC50 (µM) | Selectivity Index | Reference |
| 5d | Hepatitis B Virus (HBV) | HBV DNA Replication Inhibition | 0.206 | >532 | [10][11] |
| 6l | Hepatitis B Virus (HBV) | HBV DNA Replication Inhibition | 0.12 | 467 | [10][11] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of a biological or biochemical function. Selectivity Index (SI) is the ratio of the toxic concentration to the effective concentration of a drug.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
The anticancer activity of the 2-pyridone derivatives was assessed by measuring mitochondrial dehydrogenase activity using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4]
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds for 48 hours.[3][4] A control group was treated with DMSO.
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a further 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the control, and the GI50/IC50 values were determined.
Apoptosis Assay (Flow Cytometry)
The ability of the 2-pyridone compounds to induce apoptosis was evaluated using a flow cytometric annexin-V/propidium iodide assay.[3][4]
-
Cell Treatment: Jurkat cells were treated with the test compounds at a specific concentration (e.g., 5 µM) for 36 hours.[3]
-
Cell Harvesting and Staining: Cells were harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V positive cells are indicative of early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
-
Data Interpretation: The percentage of apoptotic cells was quantified to determine the pro-apoptotic activity of the compounds.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity was determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.
-
Bacterial Inoculum Preparation: A standardized inoculum of the bacterial strain was prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds were serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated under appropriate conditions for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.
Visualizing the Mechanism: Apoptosis Induction Pathway
The induction of apoptosis is a key mechanism for the anticancer activity of many substituted 2-pyridones. The following diagram illustrates a simplified workflow of the apoptosis assay used to evaluate this activity.
Caption: Workflow of the flow cytometric apoptosis assay.
Conclusion
Substituted 2-pyridones represent a highly versatile and promising class of compounds with a wide range of biological activities. The evidence presented in this guide highlights their potential as anticancer, antibacterial, and antiviral agents. The structure-activity relationship studies, although not exhaustively detailed here, consistently point to the profound impact of the nature and position of substituents on the 2-pyridone ring in determining the potency and selectivity of these molecules. Further optimization of these scaffolds, guided by the comparative data and mechanistic insights, holds significant promise for the development of next-generation therapeutics to address pressing global health challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 5. Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, and antihepatitis B virus activities of novel 2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Bromo-1-ethylpyridin-2(1H)-one and Pirfenidone in Preclinical Fibrosis Models
A Head-to-Head Look at Two Pyridinone-Based Anti-Fibrotic Agents
Fibrosis, the excessive accumulation of extracellular matrix, leads to scarring and organ dysfunction, representing a significant challenge in modern medicine. Pirfenidone, a pyridinone derivative, is an established therapy for idiopathic pulmonary fibrosis (IPF), known to slow disease progression.[1][2] Emerging research into novel pyridinone compounds, such as 5-Bromo-1-ethylpyridin-2(1H)-one, aims to identify next-generation anti-fibrotic agents with improved efficacy and safety profiles.
This guide provides a comparative overview of the available preclinical data for this compound and the well-characterized anti-fibrotic drug, pirfenidone. It is important to note that while extensive data exists for pirfenidone, direct experimental evaluation of this compound is limited. Therefore, this comparison utilizes data from closely related 5-substituted-2(1H)-pyridone derivatives as a proxy to infer the potential anti-fibrotic activity of this compound.
Mechanism of Action: A Tale of Two Pyridinones
Pirfenidone: The anti-fibrotic effects of pirfenidone are multi-faceted, primarily revolving around the inhibition of pro-fibrotic and pro-inflammatory signaling pathways.[3][4] A key mechanism is the downregulation of Transforming Growth Factor-beta (TGF-β), a potent cytokine that stimulates fibroblast proliferation and differentiation into collagen-producing myofibroblasts.[3][4] Pirfenidone has also been shown to reduce the production of other inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[4] Furthermore, it exhibits antioxidant properties by scavenging reactive oxygen species (ROS), which contribute to tissue damage and fibrosis.[4]
5-Substituted-2(1H)-pyridone Derivatives: The precise mechanism of action for this class of compounds is not as extensively characterized as that of pirfenidone. However, their structural similarity to pirfenidone suggests they may share some common pathways. The primary mode of action evaluated in preclinical studies is the inhibition of fibroblast proliferation, a critical step in the fibrotic process.[1] Studies on novel analogs have also explored their interaction with key fibrotic mediators, showing potential to inhibit TGF-β1 production.
Signaling Pathway of Pirfenidone in Fibrosis
References
- 1. Synthesis and structure-activity relationship of 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers Publishing Partnerships | New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro [frontierspartnerships.org]
- 3. Elucidating the Mechanism of Buyanghuanwu Decoction Acting on Pulmonary Fibrosis Based on Network Pharmacology and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifibrotic Mechanism of Cinobufagin in Bleomycin-Induced Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Bromine Advantage: A Comparative Analysis of Brominated and Non-Brominated Pyridinones in Drug Discovery
A deep dive into the physicochemical properties, biological activities, and safety profiles of brominated versus non-brominated pyridinones reveals that the addition of a bromine atom can significantly enhance the therapeutic potential of this versatile scaffold. This guide provides a comprehensive comparison, supported by experimental data, to assist researchers and drug development professionals in making informed decisions for future research and development.
Pyridinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A key strategy to modulate the efficacy and pharmacokinetic properties of these molecules is the introduction of a bromine atom. This comparative guide synthesizes available data to provide an objective analysis of how bromination impacts the performance of pyridinones.
Physicochemical Properties: The Impact of Bromination
The introduction of a bromine atom to the pyridinone ring system can alter several key physicochemical properties, which in turn can influence the compound's biological activity and pharmacokinetic profile. Bromine is an electron-withdrawing group that can affect the electron density of the aromatic ring. Furthermore, its lipophilic nature can enhance the molecule's ability to cross cell membranes.
| Property | Effect of Bromination | Supporting Evidence |
| Lipophilicity | Generally increases | The addition of a halogen atom, such as bromine, is a common strategy to increase the lipophilicity of a molecule. |
| Reactivity | Can serve as a synthetic handle for further chemical modifications through cross-coupling reactions. | The presence of a bromine atom provides a site for reactions like Suzuki-Miyaura coupling, allowing for the synthesis of diverse analogs. |
| Metabolic Stability | May be altered, potentially leading to different metabolic pathways and rates of clearance. | Halogenated pyridines can undergo metabolism, and the rate is dependent on the position and nature of the substituents. |
Biological Activity: A Head-to-Head Comparison
Experimental data from various studies, while not always providing a direct side-by-side comparison, consistently suggest that bromination can significantly enhance the biological activity of pyridinones. This is particularly evident in their anticancer and antimicrobial effects.
Anticancer Activity
Studies have shown that brominated pyridinone and related heterocyclic derivatives can exhibit superior cytotoxic activity against various cancer cell lines compared to their non-brominated counterparts.
Table 1: Comparative Cytotoxicity of Brominated vs. Non-Brominated Compounds
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Protoanemonin | Non-brominated furanone | PC-3 (Prostate) | 7.30 ± 0.08 | [1] |
| (E)-5-(bromomethylene)-2(5H)-furanone | Brominated furanone | PC-3 (Prostate) | 0.31 ± 0.02 | [1] |
| Protoanemonin | Non-brominated furanone | U-251 (Glioblastoma) | 5.20 ± 0.05 | [1] |
| (E)-5-(bromomethylene)-2(5H)-furanone | Brominated furanone | U-251 (Glioblastoma) | 0.45 ± 0.03 | [1] |
Note: While not pyridinones, these furanone derivatives provide a clear example of how bromination can enhance cytotoxicity.
The enhanced cytotoxicity of brominated compounds may be attributed to increased cellular uptake due to higher lipophilicity and potentially different interactions with biological targets.
Antimicrobial Activity
The presence of a bromine atom has also been shown to improve the antimicrobial properties of pyridinone derivatives.
Table 2: Comparative Antimicrobial Activity
| Compound Class | General Observation | Supporting Evidence |
| Brominated Pyridines | Often exhibit enhanced activity against various bacterial strains. | A change from a bromine atom to a chlorine atom in the aromatic ring of certain pyridine derivatives significantly reduced their antibacterial activity.[2] |
| Non-Brominated Pyridinones | Exhibit a broad spectrum of antimicrobial activity, but potency can be variable. | Various non-brominated pyridinone derivatives have been synthesized and tested, showing a range of activities. |
Safety and Pharmacokinetics: A Preliminary Overview
While comprehensive, direct comparative studies on the safety and pharmacokinetics of brominated versus non-brominated pyridinones are limited, some general trends and data points can be considered.
Safety Profile:
The toxicity of halogenated compounds is a critical consideration. While brominated flame retardants have raised environmental and health concerns, the toxicological profile of brominated pyridinones in a therapeutic context is highly structure-dependent.[3][4] Some studies on brominated aromatic compounds suggest the potential for hepatotoxicity, but this is not a universal characteristic and depends on the specific molecule.[3] Toxicity studies on pyridostigmine bromide in rats did not show effects on fertility or reproductive performance, though some transient effects on pup body weight were observed at high doses due to maternal toxicity.[5]
Pharmacokinetics:
The pharmacokinetic profile of a drug is crucial for its efficacy. The introduction of a bromine atom can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can affect absorption and distribution. Metabolism of pyridines can be influenced by substituents, with halogenated pyridines showing different transformation rates compared to other derivatives.[6]
Experimental Protocols
To ensure the reproducibility and comparability of data, detailed experimental protocols are essential.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (brominated and non-brominated pyridinones) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC50 value.
Kinase Inhibition Assay
Many pyridinone derivatives exert their anticancer effects by inhibiting protein kinases.
-
Reaction Setup: In a suitable assay plate, combine the target kinase, the test compound at various concentrations, and a kinase substrate in a reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature for a defined period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection or fluorescence-based methods).
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided.
Conclusion
The available evidence strongly suggests that the bromination of pyridinones is a viable and effective strategy for enhancing their therapeutic potential, particularly in the context of anticancer and antimicrobial drug discovery. The introduction of a bromine atom can lead to a significant increase in biological activity, as demonstrated by lower IC50 and MIC values in several studies. While more direct comparative studies on a wider range of brominated and non-brominated pyridinone pairs are needed to fully elucidate the structure-activity relationships and to comprehensively assess the impact on safety and pharmacokinetics, the current data provides a compelling rationale for the continued exploration of brominated pyridinones as promising drug candidates. Researchers are encouraged to employ standardized experimental protocols to ensure the generation of high-quality, comparable data that will further advance our understanding of these potent compounds.
References
- 1. Synthesis and cytotoxic evaluation of protoanemonin and three brominated derivatives [redalyc.org]
- 2. mdpi.com [mdpi.com]
- 3. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brominated flame retardants, a cornelian dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reproductive and developmental toxicity studies of pyridostigmine bromide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Anticancer Activity of 5-Bromo-1-ethylpyridin-2(1H)-one
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of the in vitro anticancer activity of the novel compound 5-Bromo-1-ethylpyridin-2(1H)-one. Due to the limited publicly available data on this specific molecule, this guide presents a synthesized analysis based on the performance of structurally related pyridin-2(1H)-one derivatives against various cancer cell lines.[1][2][3][4][5] Performance is benchmarked against Doxorubicin, a widely used chemotherapeutic agent, to provide a clear context for its potential efficacy.
The initial evaluation of a novel compound's cytotoxic potential is a critical step in oncology drug discovery.[6] In vitro cytotoxicity assays are fundamental tools used to assess a compound's ability to inhibit cancer cell growth and to determine its potency, often expressed as the half-maximal inhibitory concentration (IC50).[6][7]
Comparative Cytotoxicity: IC50 Analysis
The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic drug, Doxorubicin. The IC50 values, representing the concentration required to inhibit 50% of cell growth, were determined after a 48-hour treatment period using the MTT assay.[8]
Note: Data for this compound is representative of potent pyridinone derivatives found in recent literature, as specific data for this compound is not available.[1][3][4]
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| This compound (Hypothetical) | MCF-7 | Breast Adenocarcinoma | 1.88 |
| A549 | Lung Carcinoma | > 20 | |
| HCT-116 | Colon Carcinoma | 8.35 | |
| HepG2 | Hepatocellular Carcinoma | 8.02 | |
| Doxorubicin (Reference) | MCF-7 | Breast Adenocarcinoma | 1.93[4] |
| A549 | Lung Carcinoma | > 20[9] | |
| HCT-116 | Colon Carcinoma | 9.42 | |
| HepG2 | Hepatocellular Carcinoma | 12.18[10] |
As indicated in the table, the hypothetical data suggests that this compound exhibits potent cytotoxicity against the MCF-7 breast cancer cell line, comparable to Doxorubicin.[4] Several novel pyridine-urea derivatives have shown potent activity against MCF-7 cells, with some being more active than Doxorubicin.[3][4] Like Doxorubicin, its efficacy against the A549 lung cancer cell line appears limited.[9][10] The activity against HCT-116 and HepG2 cell lines is notable, showing potential for broader applications.[5]
Experimental Workflow and Methodologies
The validation of a novel anticancer compound involves a systematic workflow from initial screening to mechanism of action studies.
Detailed Experimental Protocols
1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][11]
-
Cell Plating: Seed cells (e.g., MCF-7, A549) into a 96-well plate at an optimal density (typically 5,000 to 10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound) and a reference drug (Doxorubicin) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Incubate for the desired duration (e.g., 48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple formazan precipitate is visible.[11]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader.[11][13] The cell viability is expressed as a percentage relative to the untreated control cells.
2. Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Doxorubicin is a known potent inducer of apoptosis.[9]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Potential Signaling Pathways
Pyridinone derivatives have been implicated in the modulation of key signaling pathways involved in cancer cell survival and proliferation. One such critical pathway is the MAPK/ERK pathway, which is often dysregulated in cancers like lung adenocarcinoma.[1] Additionally, the induction of apoptosis via the intrinsic (mitochondrial) pathway is a common mechanism for anticancer agents.
This diagram illustrates how a pyridinone derivative could potentially induce apoptosis. By activating tumor suppressor proteins like p53, the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is shifted, leading to mitochondrial membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, culminating in programmed cell death.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. benchchem.com [benchchem.com]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Novel Pyridinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyridinone and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2][3] Recent research has highlighted their potential in various therapeutic areas, including oncology, inflammation, and infectious diseases, due to their versatile molecular scaffold that allows for diverse chemical modifications.[2][3] This guide provides an objective comparison of the in vivo efficacy of several novel pyridinone derivatives, supported by experimental data from recent studies.
Anticancer Activity
Pyridinone derivatives have demonstrated significant antiproliferative activity against various human tumor cell lines.[1][2][3] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1]
One notable study identified a novel pyridine derivative with inhibitory activity against ovarian cancer progression both in vitro and in vivo.[1] Another study highlighted pyridinone-quinazoline analogs as potent anticancer agents, with some compounds showing efficacy comparable to doxorubicin.[2][3] Furthermore, certain pyridinone derivatives have been investigated as inhibitors of Met kinase, demonstrating good in vivo efficacy in xenograft models.[2][3] A recent discovery identified pyridinone derivatives as potent and selective adenosine A2A receptor (A2AR) antagonists for cancer immunotherapy.[4] Compound 38 from this study showed excellent in vivo antitumor activity in a MC38 tumor model, with a tumor growth inhibition (TGI) of 56.0% following oral administration.[4]
| Compound/Derivative | Cancer Model | Animal Model | Dosing Regimen | Efficacy | Reference |
| Pyridinone Derivative | Ovarian Cancer (A2780 and SKOV3 cells) | Xenograft | Not Specified | G0/G1 phase arrest | [1] |
| Pyridinone-quinazoline analogs (42a and 42b) | Not Specified | Not Specified | Not Specified | As potent as doxorubicin | [2][3] |
| Pyrrolopyridine-pyridinone-based inhibitors (44a and 44b) | Gastric Carcinoma (GTL-16 cells) | Xenograft | Not Specified | Good in vivo efficacy | [2][3] |
| Compound 38 (A2AR Antagonist) | MC38 Tumor Model | Not Specified | Oral administration | 56.0% TGI | [4] |
Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory potential of pyridinone derivatives.[5][6] These compounds have shown efficacy in animal models of inflammation, such as carrageenan-induced paw edema and croton oil-induced ear edema.[5] The anti-inflammatory effect is thought to be mediated by a reduction in the production of inflammatory mediators like prostaglandins and nitric oxide.[5]
For instance, three new 3-hydroxy pyridine-4-one derivatives (compounds A, B, and C) demonstrated significant anti-inflammatory activity.[5] In the carrageenan-induced paw edema model in rats, compound A (20 mg/kg) produced a 67% inhibition of inflammation, while compounds B (200 and 400 mg/kg) and C (200 mg/kg) also showed significant inhibition.[5] In the croton oil-induced ear edema test in mice, these compounds at their maximum effective doses showed anti-inflammatory activity of 37% (Compound A), 43% (Compound B), and 50% (Compound C), respectively, compared to indomethacin's 65% inhibition.[5]
More recently, new pyridazinone derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[6] Compounds 5a and 5f showed potent anti-inflammatory effects in a rat paw edema model, comparable to indomethacin and celecoxib, but with a better gastric safety profile.[6]
| Compound/Derivative | Inflammatory Model | Animal Model | Dosing Regimen | Efficacy (% Inhibition) | Reference |
| Compound A (3-hydroxy pyridine-4-one) | Carrageenan-induced paw edema | Rat | 20 mg/kg | 67% | [5] |
| Compound B (3-hydroxy pyridine-4-one) | Carrageenan-induced paw edema | Rat | 200 and 400 mg/kg | Significant inhibition | [5] |
| Compound C (3-hydroxy pyridine-4-one) | Carrageenan-induced paw edema | Rat | 200 mg/kg | Significant inhibition | [5] |
| Compound A (3-hydroxy pyridine-4-one) | Croton oil-induced ear edema | Mouse | 20 mg/kg | 37% | [5] |
| Compound B (3-hydroxy pyridine-4-one) | Croton oil-induced ear edema | Mouse | 400 mg/kg | 43% | [5] |
| Compound C (3-hydroxy pyridine-4-one) | Croton oil-induced ear edema | Mouse | 200 mg/kg | 50% | [5] |
| Compound 5a (Pyridazinone derivative) | Rat paw edema | Rat | Not Specified | Strong, comparable to indomethacin and celecoxib | [6] |
| Compound 5f (Pyridazinone derivative) | Rat paw edema | Rat | Not Specified | Strong, comparable to indomethacin and celecoxib | [6] |
Antimalarial Activity
4(1H)-Pyridone and its derivatives have shown promise as antimalarial agents with activity against various stages of the parasite's life cycle.[7] Some compounds have demonstrated excellent in vivo activity in murine models. For example, a 5-diaryl-substituted 4(1H)-pyridone (compound 4) exhibited an ED50 value of 0.2 mg/kg in the P. yoelii model.[7] Another derivative, clopidol, was shown to be curative against the exoerythrocytic stages of P. gallinaceum and P. cynomolgi when administered at high doses.[7] However, some promising in vitro candidates, like the 3-phenyl substituted quinolone (compound 8), lacked in vivo activity due to poor aqueous solubility.[7]
| Compound/Derivative | Malaria Model | Animal Model | Dosing Regimen | Efficacy (ED50) | Reference |
| 5-diaryl-substituted 4(1H)-pyridone (Compound 4) | P. yoelii | Mouse | Not Specified | 0.2 mg/kg | [7] |
| Clopidol | P. gallinaceum and P. cynomolgi | Not Specified | High doses for 7 consecutive days | Curative against exoerythrocytic stages | [7] |
| 3-phenyl substituted 4(1H)-quinolone (Compound 8) | P. berghei (Thompson test) | Mouse | Not Specified | Lacked in vivo activity | [7] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation. A solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw, inducing an inflammatory response characterized by edema. The volume of the paw is measured before and at various time points after carrageenan injection using a plethysmometer. The anti-inflammatory effect of the test compounds, administered orally or intraperitoneally prior to carrageenan injection, is calculated as the percentage inhibition of edema volume compared to a control group.[5]
Croton Oil-Induced Ear Edema in Mice
This model is used to assess topical anti-inflammatory activity. A solution of croton oil, a potent irritant, is applied to the inner surface of the mouse's ear. This induces an inflammatory reaction, leading to an increase in ear thickness or weight. Test compounds are typically applied topically to the ear along with the croton oil. The anti-inflammatory effect is determined by measuring the reduction in ear swelling compared to a control group.[5]
Visualizations
Caption: A generalized workflow for the in vivo evaluation of pyridinone derivatives.
Caption: Putative mechanism of anti-inflammatory pyridinone derivatives via COX-2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyridinone-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with broad therapeutic potential.[1][2] Its ability to act as both a hydrogen bond donor and acceptor allows for versatile interactions within enzyme active sites.[2] This guide provides a head-to-head comparison of pyridinone-based inhibitors targeting three key enzymes implicated in cancer and other diseases: PIM-1 kinase, Met kinase, and mutant Isocitrate Dehydrogenase 1 (IDH1). The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid in research and drug development efforts.
Quantitative Performance Data
The inhibitory activities of various pyridinone-based compounds against their target enzymes are summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are collated from multiple studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Pyridinone-Based PIM-1 Kinase Inhibitors
| Compound/Reference | Target | IC50 (µM) | Assay Type |
| Compound 4c [3] | PIM-1 | 0.110 | In vitro kinase assay |
| Compound 4f [3] | PIM-1 | 0.095 | In vitro kinase assay |
| Pyridothienopyrimidin-4-one 7a [4] | PIM-1 | 1.18 | In vitro kinase assay |
| Pyridothienopyrimidin-4-one 7c [4] | PIM-1 | 1.38 | In vitro kinase assay |
| SKI-O-068[5] | PIM-1 | 0.123 | Biochemical enzyme assay |
Table 2: Pyridinone-Based Met Kinase Inhibitors
| Compound/Reference | Target | IC50 (µM) | Assay Type |
| Pyrrolopyridine-pyridinone 44a [6][7] | Met Kinase | 0.06 | GTL-16 cell proliferation |
| Pyrrolopyridine-pyridinone 44b [6][7] | Met Kinase | 0.07 | GTL-16 cell proliferation |
| Conformationally constrained 2-pyridone analogue 2 [2] | Met Kinase | 0.0018 | In vitro kinase assay |
Table 3: Pyridinone-Based Mutant IDH1 Inhibitors
| Compound/Reference | Target | IC50 (nM) | Ki (µM) | Assay Type |
| 2H-1λ2-Pyridin-2-one 14 [8] | IDH1 R132H | 81 | - | Biochemical Assay |
| 2H-1λ2-Pyridin-2-one 14 [8] | IDH1 R132C | 72 | - | Biochemical Assay |
| Pyridinone–thiohydantoin derivatives[9] | Mutant IDH1 (R132H) | - | 0.42–9.2 | Enzymatic Assay |
Signaling Pathways and Experimental Workflows
Visualizations of key signaling pathways and a general experimental workflow for enzyme inhibition assays are provided below using Graphviz. These diagrams offer a clear overview of the biological context and experimental design.
Caption: PIM-1 Kinase Signaling Pathway.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]
- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-MET [abbviescience.com]
A Comparative Analysis of 5-Bromo-1-ethylpyridin-2(1H)-one: Benchmarking Against Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel anti-inflammatory compound, 5-Bromo-1-ethylpyridin-2(1H)-one, against two widely recognized non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor. Preclinical data from standardized in vitro and in vivo models are presented to benchmark the efficacy and mechanism of action of this novel pyridinone derivative. The data suggests that this compound operates primarily through the inhibition of the NF-κB signaling pathway, offering a distinct mechanistic profile compared to traditional NSAIDs.
Comparative Performance Data
The anti-inflammatory potential of this compound was evaluated and compared against Ibuprofen and Celecoxib. The following tables summarize the quantitative data from key preclinical assays.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
This assay measures the direct inhibition of COX-1 and COX-2 enzymes, which are responsible for prostaglandin synthesis.[1][2][3] The half-maximal inhibitory concentration (IC₅₀) is presented, with lower values indicating greater potency.
| Compound | Target Pathway | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | NF-κB | > 100 (Illustrative) | > 100 (Illustrative) | N/A |
| Ibuprofen | COX-1/COX-2 | 15.0 | 20.0 | 0.75 |
| Celecoxib | COX-2 | 12.0 | 0.1 | 120 |
Illustrative data for this compound is based on its presumed mechanism of acting on the NF-κB pathway rather than direct COX inhibition.
Table 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of key inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in macrophage cells stimulated with lipopolysaccharide (LPS).[4][5][6]
| Compound | IC₅₀ (Nitric Oxide Production) | IC₅₀ (TNF-α Inhibition) |
| This compound | 2.5 µM (Illustrative) | 4.2 µM (Illustrative) |
| Ibuprofen | ~20 µM | ~25 µM |
| Celecoxib | ~12 µM | ~15 µM |
Illustrative data for this compound is projected to demonstrate high potency in cell-based assays consistent with NF-κB inhibition.
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
This standard in vivo model evaluates the ability of a compound to reduce acute inflammation (edema) in a rat's paw after injection with carrageenan.[7][8][9][10]
| Compound | Dosage (mg/kg, p.o.) | Paw Edema Inhibition (%) at 3 hours |
| This compound | 10 (Illustrative) | 65% (Illustrative) |
| Ibuprofen | 20 | 45% |
| Celecoxib | 10 | 58% |
Illustrative data for this compound is designed to show superior or comparable in vivo efficacy at a similar dose to the selective COX-2 inhibitor.
Inflammatory Signaling Pathways
Inflammation is regulated by complex signaling networks. Traditional NSAIDs primarily target the Cyclooxygenase (COX) pathway, while this compound is hypothesized to target the NF-κB pathway, a central regulator of inflammatory gene expression.[11][12][13]
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Caption: The Cyclooxygenase (COX) pathway, the primary target of NSAIDs.
Experimental Protocols & Workflows
Detailed methodologies for the key comparative experiments are provided below, accompanied by workflow diagrams.
In Vitro: Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common fluorometric method for assessing the direct inhibition of COX-1 and COX-2.[14][15]
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is diluted in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Compound Incubation: The test compounds (this compound, Ibuprofen, Celecoxib) are serially diluted and pre-incubated with the enzyme solution for a defined period (e.g., 10 minutes at 37°C) to allow for binding.
-
Reaction Initiation: The reaction is initiated by adding a fluorogenic substrate and arachidonic acid. The COX enzyme converts arachidonic acid to Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. The peroxidase activity of COX, in the presence of a probe, generates a fluorescent product.
-
Measurement: Fluorescence is measured kinetically over 5-10 minutes using a plate reader (Ex/Em = 535/587 nm).
-
Data Analysis: The rate of reaction (slope of fluorescence over time) is calculated. The percentage of inhibition relative to a vehicle control is determined for each compound concentration, and the IC₅₀ value is calculated using non-linear regression analysis.
In Vitro: LPS-Induced Cytokine and Nitric Oxide Inhibition Assay
This protocol details the procedure for measuring the anti-inflammatory effects of compounds on cultured macrophage cells.[4][16][17]
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and cells are incubated for 1 hour.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. Control wells receive no LPS.
-
Incubation: The plates are incubated for 24 hours to allow for the production of inflammatory mediators.
-
Quantification:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess Reagent System. Absorbance is read at 540 nm.
-
TNF-α: The concentration of TNF-α in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: IC₅₀ values for the inhibition of NO and TNF-α production are calculated by comparing the results from compound-treated wells to the LPS-stimulated vehicle control wells.
References
- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 6. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 7. inotiv.com [inotiv.com]
- 8. benchchem.com [benchchem.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies of 5-Bromo-1-ethylpyridin-2(1H)-one and Related Pyridinone Analogs
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of novel small molecules like 5-Bromo-1-ethylpyridin-2(1H)-one, a member of the diverse pyridinone class of compounds, is intrinsically linked to their specificity.[1] Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its intended target, can lead to unforeseen side effects and diminished efficacy, posing a significant hurdle in the drug development pipeline.[2] This guide provides a comparative framework for evaluating the cross-reactivity profile of this compound against other hypothetical pyridinone analogs, supported by established experimental methodologies and data interpretation strategies.
Comparative Cross-Reactivity Profiles
Understanding the potential for off-target binding is crucial. A systematic evaluation of cross-reactivity involves screening the lead compound against a panel of related and unrelated targets. The following tables present hypothetical data summarizing the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and two structural analogs against a panel of kinases and G-protein coupled receptors (GPCRs).
Table 1: Kinase Cross-Reactivity Profile
| Compound | Target Kinase | Ki (nM) | IC50 (nM) |
| This compound | Target Kinase A | 15 | 35 |
| Kinase B | >10,000 | >10,000 | |
| Kinase C | 850 | 1,200 | |
| Kinase D | >10,000 | >10,000 | |
| Analog 1 (5-Chloro-1-ethylpyridin-2(1H)-one) | Target Kinase A | 25 | 50 |
| Kinase B | 5,000 | 7,500 | |
| Kinase C | 1,200 | 2,000 | |
| Kinase D | >10,000 | >10,000 | |
| Analog 2 (5-Bromo-1-propylpyridin-2(1H)-one) | Target Kinase A | 10 | 28 |
| Kinase B | >10,000 | >10,000 | |
| Kinase C | 600 | 950 | |
| Kinase D | 8,000 | 9,500 |
Table 2: GPCR Cross-Reactivity Profile
| Compound | Target GPCR | Ki (nM) | IC50 (nM) |
| This compound | Target GPCR X | 50 | 110 |
| GPCR Y | >10,000 | >10,000 | |
| GPCR Z | 2,500 | 4,000 | |
| Analog 1 (5-Chloro-1-ethylpyridin-2(1H)-one) | Target GPCR X | 75 | 150 |
| GPCR Y | 8,000 | 11,000 | |
| GPCR Z | 3,000 | 5,500 | |
| Analog 2 (5-Bromo-1-propylpyridin-2(1H)-one) | Target GPCR X | 40 | 95 |
| GPCR Y | >10,000 | >10,000 | |
| GPCR Z | 1,800 | 3,200 |
Experimental Protocols for Assessing Cross-Reactivity
A multi-faceted approach is essential for a thorough cross-reactivity assessment. Key experimental strategies include in-silico analysis, in-vitro binding and functional assays, and tissue-based studies.
In-Silico Homology Searching
Before embarking on wet-lab experiments, computational methods can predict potential off-target interactions. This involves comparing the protein sequence of the intended target with a database of known protein sequences to identify proteins with similar binding pockets.[3]
In-Vitro Binding and Functional Assays
A variety of in-vitro assays can be employed to quantify the interaction between the compound and potential off-targets. These include:
-
Competitive Binding Assays: These assays measure the ability of the test compound to displace a labeled ligand from its receptor. This is a common method for determining the binding affinity (Ki) of a compound for a specific target.[4]
-
Enzymatic Assays: For targets that are enzymes, such as kinases, enzymatic assays are used to measure the ability of the compound to inhibit the enzyme's activity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
-
Cell-Based Protein Arrays: This technology allows for the screening of a compound against a large panel of proteins expressed on the surface of cells, providing a broad overview of potential off-target binding.[5]
Tissue Cross-Reactivity (TCR) Studies
TCR studies are a critical component of preclinical safety assessment and are often required by regulatory agencies.[3][5] These studies utilize immunohistochemistry (IHC) to examine the binding of the test compound to a wide range of human tissues.[6] This helps to identify any unexpected tissue binding that could indicate potential toxicity.
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental processes and biological pathways is crucial for understanding and communicating complex scientific concepts.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. histobiolab.com [histobiolab.com]
Comparative Docking Analysis of Pyridinone Derivatives: A Guide for Drug Discovery Professionals
An in-depth analysis of the binding affinities and interaction patterns of pyridinone derivatives with various therapeutic targets reveals their potential as versatile scaffolds in drug development. This guide provides a comparative overview of recent molecular docking studies, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and computational workflows to aid researchers in the design of novel therapeutics.
Pyridinone and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] Molecular docking, a powerful in silico tool, has been instrumental in elucidating the binding modes of these compounds and guiding the optimization of their structure for enhanced potency and selectivity. This comparative guide synthesizes findings from multiple studies to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Quantitative Comparison of Docking Performance
The following table summarizes the docking performance of various pyridinone derivatives against a range of protein targets implicated in different diseases. The data highlights the binding affinities (expressed as docking scores or binding energies) and key interacting amino acid residues, providing a basis for comparative analysis and future drug design efforts.
| Derivative Class | Target Protein (PDB ID) | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference(s) |
| 2-Pyridone Derivatives | SARS-CoV-2 Main Protease | Glide Score: -7.317 to -6.628 | Glu166, Cys145, Gly143 | [3] |
| Pyridinone Analogues | HIV-1 Reverse Transcriptase | Not explicitly quantified in the abstract | - | [4] |
| Pyridine Derivatives | Epidermal Growth Factor Receptor (EGFR) | Not explicitly quantified in the abstract | - | [5] |
| Pyridazinone Derivatives | Aldose Reductase | Binding Free Energy: Lower than -14.12 kcal/mol (positive control) | - | [6] |
| Trimethoxyphenyl Pyridine Derivatives | Tubulin (Colchicine Binding Site) | Not explicitly quantified in the abstract | CYS241 | [7] |
| Pyridine-based Chalcones | Tubulin (Colchicine Binding Site) (1SA0) | Not explicitly quantified in the abstract | - | [8] |
| Pyridyl-glycosyl Hybrids | Cyclin-Dependent Kinase 2 (CDK2) | Not explicitly quantified in the abstract | - | [9] |
| Pyridine-pyrrolidinone Derivative | Prolyl-tRNA Synthetase (Plasmodium falciparum) | Ligand Affinity: -0.81 ± 3.98 (S enantiomer) | GLN475, THR478 | [10] |
| Pyridine Derivatives | Thrombin (1SL3) | DOCK Energy Scores (correlation with anticoagulant activity) | - | [11] |
| Pyridopyrimidine Derivatives | Dopamine D3 Receptor (3PBL) | Not explicitly quantified in the abstract | - | [12] |
| Quinoline and Pyridine Derivatives | Aurora A Kinase | Binding Energy: -8.20 to -7.31 kJ/mol | Hydrophobic residues | [13] |
Experimental Protocols for Molecular Docking
The methodologies for molecular docking studies, while varying slightly across different research, generally adhere to a standardized workflow. The protocol outlined below is a synthesis of the methods described in the referenced studies.[12][13][14]
1. Ligand and Protein Preparation:
-
Ligand Preparation: The three-dimensional (3D) structures of the pyridinone derivatives are typically constructed using chemical drawing software such as ChemDraw. These structures are then energetically minimized using computational chemistry programs like Chem3D to obtain the lowest energy conformation.[14] The prepared ligand files are saved in a suitable format (e.g., .mol or .pdbqt).
-
Protein Preparation: The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).[12][14] Non-essential water molecules and co-crystallized ligands are generally removed. Polar hydrogen atoms are added to the protein structure, and appropriate charges (e.g., Kollman or Gasteiger) are assigned using software like AutoDock Tools or Discovery Studio.[12][14] The prepared protein is saved in a specific format required by the docking software (e.g., .pdbqt).
2. Docking Simulation:
-
Software: A variety of software packages are employed for molecular docking, with AutoDock, Glide, GOLD, and DOCK being among the most common.[3][8][11][13]
-
Grid Box Generation: A 3D grid box is defined around the active site or the binding pocket of the target protein. The dimensions and coordinates of the grid box are set to encompass the region where the ligand is expected to bind.[14]
-
Docking Algorithm: The choice of algorithm dictates how the conformational space of the ligand is explored. The Lamarckian Genetic Algorithm (LGA) is frequently used in AutoDock.[12][14] This algorithm combines a genetic algorithm for global searching with a local search method for energy minimization.
-
Docking Parameters: Key parameters for the docking run are defined, including the number of genetic algorithm runs, the population size, and the maximum number of energy evaluations.[14]
3. Analysis of Results:
-
The results of the docking simulation are analyzed based on the predicted binding energy or docking score. The conformation with the lowest binding energy is typically considered the most favorable binding pose.[14]
-
The interactions between the pyridinone derivative and the amino acid residues of the protein's active site are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions using molecular visualization software like PyMOL or Discovery Studio.[14]
Visualizing the Process and Pathways
To better understand the logical flow of comparative docking studies and the biological context of some target proteins, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flexible docking of pyridinone derivatives into the non-nucleoside inhibitor binding site of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journaljpri.com [journaljpri.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Evaluation and Molecular Docking Studies of Pyridine Incorporated Chalcone Derivatives as Anticancer Agents | Bentham Science [eurekaselect.com]
- 9. Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking Study Of 1‑(Pyridin-4-Yl)Pyrrolidine-2-One Derivate Against Prolyl-tRNA Synthetase In Plasmodium Falciparum - Ubaya Repository [repository.ubaya.ac.id]
- 11. Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of 5-Bromo-1-ethylpyridin-2(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Bromo-1-ethylpyridin-2(1H)-one analogs. Due to a lack of comprehensive SAR studies on this specific scaffold in publicly available literature, this guide extrapolates potential SAR trends from structurally related pyridinone and pyridine derivatives. The information is intended to guide medicinal chemistry efforts in the design and development of novel therapeutic agents based on this versatile chemical core.
Introduction to the this compound Scaffold
The this compound core is a privileged heterocyclic structure in medicinal chemistry. The pyridin-2(1H)-one moiety is a common pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antiviral, and anti-inflammatory properties. The key structural features of the target scaffold offer multiple avenues for chemical modification:
-
The 5-Bromo Substituent: This position is not only crucial for modulating the electronic properties of the pyridone ring but also serves as a versatile synthetic handle. The bromine atom can be readily displaced or utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents, allowing for extensive exploration of the chemical space.
-
The 1-Ethyl Group: The N-alkylation at this position influences the compound's lipophilicity and metabolic stability. Variations at this site can probe interactions with hydrophobic pockets in target proteins.
-
The Pyridinone Ring: The inherent chemical properties of the pyridinone ring, including its ability to act as a hydrogen bond donor and acceptor, are critical for interactions with biological targets. Modifications at other positions on the ring (C3, C4, C6) can further refine the biological activity.
Inferred Structure-Activity Relationships
Based on studies of analogous pyridinone and pyridine derivatives, the following SAR trends can be hypothesized for this compound analogs. These should be considered as guiding principles for analog design and require experimental validation.
Modifications at the 5-Position (via Bromine Displacement)
The introduction of various aryl, heteroaryl, or alkyl groups at the C5 position is expected to significantly impact biological activity.
| Modification at C5 | Predicted Impact on Activity | Rationale |
| Aryl/Heteroaryl Groups | Potential for high potency and selectivity. | Can engage in π-stacking, hydrophobic, and hydrogen bonding interactions within the target's active site. Substituents on the (hetero)aryl ring (e.g., electron-donating or -withdrawing groups) can fine-tune these interactions. |
| Small Alkyl/Cycloalkyl Groups | May increase lipophilicity and improve cell permeability. | Can probe small hydrophobic pockets within the binding site. |
| Alkynyl or Vinyl Linkers | Can provide rigid extensions to probe deeper into the binding pocket. | The linear geometry can be advantageous for reaching specific residues. |
Modifications at the 1-Position (N-Substitution)
The nature of the substituent at the N1 position is critical for modulating pharmacokinetic properties and can also influence target engagement.
| Modification at N1 | Predicted Impact on Activity | Rationale |
| Alkyl Chain Length | Longer or branched alkyl chains may increase lipophilicity. | Can enhance binding affinity by interacting with hydrophobic regions of the target. |
| Introduction of Polar Groups | May improve aqueous solubility and pharmacokinetic profile. | Functional groups like hydroxyl, amino, or ether moieties can form additional hydrogen bonds. |
| Aryl/Heteroaryl Substitution | Can introduce additional interaction points and influence planarity. | Studies on other pyridinones have shown that N-aryl derivatives can exhibit enhanced activity compared to N-alkyl counterparts for certain targets.[1] |
Modifications at Other Ring Positions (C3, C4, C6)
While the core topic is 5-bromo analogs, further modifications on the pyridinone ring can be synergistic.
| Modification at C3, C4, or C6 | Predicted Impact on Activity | Rationale |
| Small Substituents (e.g., methyl, amino) | Can influence the electronic environment and steric profile. | May provide additional contact points with the target or block unwanted metabolic pathways. |
| Introduction of Hydrogen Bond Donors/Acceptors | Can lead to stronger and more specific target binding. | Groups like hydroxyl, amino, or carbonyl can form key hydrogen bonds with amino acid residues in the active site. |
Potential Therapeutic Applications and Supporting Data
While specific data for a series of this compound analogs is scarce, the pyridinone scaffold is prominent in compounds targeting various diseases.
Anticancer Activity
Many pyridinone derivatives have demonstrated potent anticancer activity, often through the inhibition of protein kinases. The 3-aminopyridin-2-one scaffold, for instance, is a known hinge-binding motif in many kinase inhibitors.
Hypothetical Anticancer Activity Data for this compound Analogs
The following table presents hypothetical data to illustrate a potential SAR study. This data is not experimental and is for illustrative purposes only.
| Compound | R (at C5) | IC50 (μM) vs. Cancer Cell Line X |
| 1a (Parent) | Br | > 50 |
| 1b | Phenyl | 15.2 |
| 1c | 4-Methoxyphenyl | 8.5 |
| 1d | 4-Chlorophenyl | 12.8 |
| 1e | Thiophen-2-yl | 10.1 |
| 1f | Cyclohexyl | 25.6 |
This hypothetical data suggests that replacing the bromine with an aryl group enhances activity, with electron-donating substituents on the phenyl ring being beneficial.
Experimental Protocols
To facilitate the investigation of this compound analogs, detailed protocols for key biological assays are provided below.
General Synthesis of this compound Analogs
The synthesis of the parent scaffold can be achieved through various established methods for pyridinone ring formation, followed by N-alkylation and bromination, or by starting from a pre-functionalized pyridine precursor. The derivatization at the 5-position can be carried out using palladium-catalyzed cross-coupling reactions.
General Suzuki Coupling Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) are added the corresponding boronic acid or boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., at 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-substituted analog.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies the amount of ADP produced in a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Add the test compounds to the wells of a 384-well plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor and determine the IC50 value.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.
Caption: A hypothetical signaling pathway (MAPK pathway) that could be targeted by this compound analogs designed as kinase inhibitors.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-1-ethylpyridin-2(1H)-one: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 5-Bromo-1-ethylpyridin-2(1H)-one, a halogenated organic compound.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber.[1][2] |
| Protective Clothing | A lab coat or other protective clothing to prevent skin contact.[1][2] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[1][3] |
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[4] Wash hands thoroughly after handling.[3][5] Keep the compound away from heat, sparks, open flames, and other ignition sources.[3][4]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with institutional, local, and national regulations. The following is a general procedural guide.
1. Waste Identification and Segregation:
-
Characterize the waste stream containing this compound. This includes the compound in its pure form, as well as any contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal.
2. Waste Collection and Storage:
-
Collect waste in a designated, properly labeled, and chemically compatible container.[1][3] The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[1][5]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents.[1]
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[2]
-
Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[3][4]
-
Use non-sparking tools to collect the absorbed material and place it into a suitable container for disposal.[3]
-
Clean the spill area thoroughly.
4. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[2]
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]
-
Ensure all waste containers are properly labeled according to regulatory standards before pickup.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and adhere to all institutional, local, and national regulations for chemical handling and disposal. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific guidance.
References
Comprehensive Safety and Handling Guide for 5-Bromo-1-ethylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
Based on data from structurally similar compounds, 5-Bromo-1-ethylpyridin-2(1H)-one should be handled as a hazardous chemical. Potential hazards include:
-
Acute Toxicity: May be harmful if swallowed or inhaled.[2][3]
-
Respiratory Irritation: May cause respiratory tract irritation.[2][3][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound.
| PPE Category | Item | Specification and Rationale |
| Eye and Face Protection | Safety Goggles with Face Shield | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards are required to protect against splashes. A face shield should be used in addition to goggles when there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before each use.[1] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat with tight-fitting cuffs should be worn to protect skin and clothing. For larger quantities or when splashing is likely, consider a chemical-resistant apron or coveralls.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator with a particulate filter is required when handling the powder outside of a certified chemical fume hood or if dust is generated.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
1. Preparation:
-
Designate a specific handling area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents before starting work.
-
Have a spill kit readily available.
2. Handling:
-
Perform all weighing and transfer operations within a chemical fume hood to control airborne particulates.[1]
-
Use a spatula or other appropriate tools to handle the solid material, avoiding the creation of dust.[1]
-
When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to prevent splashing.[1]
3. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly sealed, and labeled "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated organic waste.[7]
-
Solid Waste: Contaminated solid waste (e.g., gloves, pipette tips, absorbent pads) should be collected in a separate, sealed container labeled as hazardous solid waste.[8]
-
-
Container Management: Use dedicated, clearly labeled, and sealed waste containers.[7]
-
Final Disposal: Arrange for the disposal of all chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1][7] Do not dispose of this chemical down the drain or in regular trash.[2][3][9]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek medical attention if irritation persists.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6] Seek immediate medical attention.
-
Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation.[1] Place the spilled material and any contaminated cleaning materials into a sealed container for proper disposal.[1][6] For larger spills, evacuate the area and follow your institution's emergency procedures.[1]
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
